molecular formula C7H7NO2 B14818060 3-Amino-5-hydroxybenzaldehyde

3-Amino-5-hydroxybenzaldehyde

Cat. No.: B14818060
M. Wt: 137.14 g/mol
InChI Key: OCUUSQSHQATUPY-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-amino-5-hydroxybenzaldehyde

InChI

InChI=1S/C7H7NO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H,8H2

InChI Key

OCUUSQSHQATUPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological significance, drawing parallels with structurally related compounds. Due to the limited availability of direct experimental data, this guide combines computed data from reliable chemical databases with established knowledge of similar molecules to offer a thorough profile for research and drug development purposes.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₇H₇NO₂PubChem
Molecular Weight 137.14 g/mol PubChem
CAS Number 1243446-53-8ChemicalBook
Appearance Not specified (likely a solid)-
Melting Point Not available (For comparison, 3-hydroxybenzaldehyde (B18108): 100-103 °C)--INVALID-LINK--, --INVALID-LINK--
Boiling Point Not available (For comparison, 3-hydroxybenzaldehyde: 191 °C at 50 mmHg)--INVALID-LINK--, --INVALID-LINK--
Solubility Not available (3-hydroxybenzaldehyde is slightly soluble in water; soluble in ethanol, ether, and acetone)-
XLogP3 0.3PubChem
Topological Polar Surface Area 63.3 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem

Spectroscopic Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data are presented. These predictions are based on computational models and should be confirmed with experimental data when the compound is synthesized.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Peaks/Signals
¹H NMR Signals corresponding to aldehydic, aromatic, amino, and hydroxyl protons. The aromatic protons would likely appear as distinct multiplets in the aromatic region, influenced by the substitution pattern.
¹³C NMR Signals for the carbonyl carbon of the aldehyde, aromatic carbons (some shifted downfield due to the hydroxyl and amino groups), and carbons attached to the nitrogen and oxygen atoms.
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, in the region of 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (137.14 g/mol ) and fragmentation patterns typical for benzaldehydes, including the loss of the formyl group (-CHO).

Synthesis and Reactivity

Hypothetical Synthesis Protocol

This protocol describes a potential pathway starting from 3-hydroxy-5-nitrobenzaldehyde (B1337175).

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reduction of 3-hydroxy-5-nitrobenzaldehyde A 3-hydroxy-5-nitrobenzaldehyde B Dissolve in Ethanol A->B C Add SnCl2·2H2O in conc. HCl B->C D Reflux C->D E Neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G H This compound G->H

Caption: A hypothetical workflow for the synthesis of this compound.

Materials:

  • 3-hydroxy-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde in ethanol.

    • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the tin(II) chloride solution to the stirred solution of the nitro compound at 0 °C.

    • After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the amino group, and the hydroxyl group.

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

  • Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and diazotized. Its presence activates the aromatic ring towards electrophilic substitution.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It also strongly activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself.

Potential Biological Activity and Role in Drug Development

Direct biological studies on this compound are scarce. However, the biological activities of related compounds, particularly 3-hydroxybenzaldehyde, provide a basis for postulating its potential therapeutic relevance.

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies have shown that 3-hydroxybenzaldehyde can induce the activation of the Sonic hedgehog (Shh) signaling pathway.[2][3] This pathway is crucial for embryonic development and has been implicated in tissue repair and regeneration in adults. The modulation of the Shh pathway is a target for various therapeutic areas, including neurodegenerative diseases and cancer. Given the structural similarity, it is plausible that this compound could also interact with and modulate the Shh pathway.

Signaling Pathway: Postulated Modulation of Shh Pathway

G A 3-Amino-5- hydroxybenzaldehyde B Smoothened (Smo) A->B Activates? C Gli Transcription Factors B->C Activates D Target Gene Expression (e.g., cell proliferation, survival) C->D Regulates

Caption: Postulated activation of the Shh signaling pathway by this compound.

Vasculoprotective and Anti-inflammatory Effects

3-Hydroxybenzaldehyde has demonstrated vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial cell inflammation.[4] These effects are mediated, in part, through the inhibition of signaling molecules such as NF-κB and p38 MAP kinase. The presence of an additional amino group in this compound could potentially enhance or modify these activities, making it a candidate for investigation in cardiovascular drug discovery.

Conclusion

This compound is a molecule of interest with a rich chemical functionality that suggests potential for further exploration in both synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking in the public domain, this technical guide provides a foundational understanding based on computed data and the known properties of analogous compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by thorough experimental validation of its physicochemical properties, spectroscopic signature, and biological activities. Such studies will be crucial in unlocking the full potential of this compound in drug development and other scientific disciplines.

References

In-Depth Technical Guide: 3-Amino-5-hydroxybenzaldehyde (CAS 1243446-53-8) - A Compound with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and publicly accessible databases currently lack in-depth technical information, including detailed experimental protocols, extensive biological activity data, and established signaling pathways for 3-Amino-5-hydroxybenzaldehyde (CAS 1243446-53-8). This guide consolidates the available chemical information and provides a general overview based on related compounds.

Core Compound Information

This compound is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring with an amino group (-NH2), a hydroxyl group (-OH), and a formyl group (-CHO) at positions 3, 5, and 1, respectively.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below. This data is primarily sourced from computational predictions and chemical databases.[1]

PropertyValueSource
CAS Number 1243446-53-8[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C=C1N)O)C=O[1]
InChI Key OCUUSQSHQATUPY-UHFFFAOYSA-N[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Preparation

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and would require significant experimental optimization.

G cluster_0 Route A: From 3,5-Dinitrobenzaldehyde cluster_1 Route B: From 3,5-Dihydroxybenzaldehyde (B42069) Start_A 3,5-Dinitrobenzaldehyde Step_A1 Selective Reduction of one Nitro Group Start_A->Step_A1 Intermediate_A 3-Amino-5-nitrobenzaldehyde Step_A1->Intermediate_A Step_A2 Reduction of the second Nitro Group Intermediate_A->Step_A2 Intermediate_A2 3,5-Diaminobenzaldehyde Step_A2->Intermediate_A2 Step_A3 Selective Diazotization and Hydrolysis Intermediate_A2->Step_A3 Product_A This compound Step_A3->Product_A Start_B 3,5-Dihydroxybenzaldehyde Step_B1 Selective Nitration Start_B->Step_B1 Intermediate_B 3-Hydroxy-5-nitrobenzaldehyde Step_B1->Intermediate_B Step_B2 Reduction of Nitro Group Intermediate_B->Step_B2 Product_B This compound Step_B2->Product_B

Conceptual Synthetic Routes for this compound.

Biological Activity and Applications in Drug Discovery

There is a significant lack of published data on the biological activity of this compound. However, the aminobenzaldehyde and hydroxybenzaldehyde moieties are present in numerous biologically active molecules. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in some cancers.[2][3] Additionally, some aminobenzhydrol derivatives have shown potential as squalene (B77637) synthase inhibitors.[4]

The structural features of this compound, namely the presence of hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group), suggest that it could potentially interact with biological targets such as enzymes or receptors. The aromatic ring provides a scaffold that can be further functionalized to modulate activity, selectivity, and pharmacokinetic properties.

Given the absence of specific data, the following areas represent potential, yet unproven, avenues of investigation for this compound and its derivatives:

  • Enzyme Inhibition: As seen with related structures, it could be screened for inhibitory activity against various enzymes, particularly oxidoreductases like aldehyde dehydrogenases.

  • Antimicrobial Activity: Many phenolic compounds and their derivatives exhibit antimicrobial properties.

  • Antioxidant Properties: The phenolic hydroxyl group suggests potential radical scavenging activity.

Experimental Protocols

Due to the lack of published research on this compound, no established experimental protocols for its use in biological or chemical assays are available. Researchers would need to develop and validate their own methodologies for any investigation into this compound's properties.

Signaling Pathways and Logical Relationships

Currently, there is no information linking this compound to any specific signaling pathways. To illustrate a potential, though hypothetical, role in enzyme inhibition based on related compounds, a generalized diagram is presented below.

Compound This compound (Hypothetical Inhibitor) TargetEnzyme Target Enzyme (e.g., ALDH1A3) Compound->TargetEnzyme Inhibits Product Biological Product TargetEnzyme->Product Catalyzes Substrate Endogenous Substrate Substrate->TargetEnzyme Binds to DownstreamEffect Downstream Biological Effect Product->DownstreamEffect Leads to

Hypothetical Enzyme Inhibition by this compound.

Conclusion

This compound (CAS 1243446-53-8) remains a largely uncharacterized molecule. While its basic chemical properties can be predicted, its synthesis, biological activity, and potential applications in drug discovery are yet to be explored and documented in scientific literature. The information presented in this guide is based on the limited available data and inferences from structurally related compounds. Further experimental investigation is necessary to elucidate the true potential of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 3-Amino-5-hydroxybenzaldehyde. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information presented herein is based on computed data and analogies to structurally related compounds.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₇NO₂. Its structure, featuring an amino group, a hydroxyl group, and a formyl group on a benzene (B151609) ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The arrangement of these functional groups offers multiple sites for chemical modification, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents and other functional molecules. This guide summarizes the known molecular and physical properties, proposes a synthetic route, and discusses potential applications in drug discovery based on the activities of related compounds.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 3, a hydroxyl group at position 5, and a formyl (aldehyde) group at position 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
CAS Number 1243446-53-8
IUPAC Name This compound
SMILES C1=C(C=C(C=C1N)O)C=O
XLogP3 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 137.047678466 Da
Topological Polar Surface Area 63.3 Ų

Note: The data in this table is computationally derived and sourced from PubChem.

For the sake of comparison, experimental data for the related, commercially available compound 3-hydroxybenzaldehyde is provided below.

Table 2: Experimental Properties of 3-hydroxybenzaldehyde

PropertyValueReference
CAS Number 100-83-4--INVALID-LINK--
Melting Point 100-103 °C--INVALID-LINK--
Boiling Point 191 °C at 50 mmHg--INVALID-LINK--

Spectroscopic Data

As of the latest literature review, no experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been publicly reported. Researchers are advised to perform their own analytical characterization upon synthesis.

For reference, the characteristic spectral data for 3-hydroxybenzaldehyde are available and can be used as a general guide for identifying the core benzaldehyde (B42025) structure.

  • ¹H NMR (DMSO-d₆): Peaks are expected for the aldehydic proton (around 9.9 ppm), the hydroxyl proton, and the aromatic protons.

  • ¹³C NMR: The carbonyl carbon of the aldehyde typically appears around 190-200 ppm.

  • IR Spectroscopy: Characteristic peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), a C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

Proposed Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound, based on established chemical transformations, would involve the reduction of a corresponding nitro-substituted precursor. A detailed, hypothetical protocol is outlined below.

Objective: To synthesize this compound from a suitable starting material.

Proposed Reaction Scheme:

Synthesis_Workflow A 3-Hydroxy-5-nitrobenzaldehyde (B1337175) B Reaction Mixture (Ethanol/Water, Pd/C) A->B Dissolve C Hydrogenation (H2 gas, rt, atm pressure) B->C Catalyst & Reagent D Work-up (Filtration, Evaporation) C->D Reaction Completion E Purification (Column Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • 3-Hydroxy-5-nitrobenzaldehyde (starting material)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ethanol (B145695) (reagent grade)

  • Deionized water

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297) (for chromatography)

  • Hexanes (for chromatography)

  • Silica (B1680970) gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in Drug Development

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds. Substituted hydroxybenzaldehydes are known to exhibit a range of pharmacological effects.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring suggests that this compound could possess similar capabilities.

  • Antimicrobial Activity: Various hydroxybenzaldehyde derivatives have demonstrated antibacterial and antifungal properties. The specific substitution pattern of the amino and hydroxyl groups could modulate this activity.

  • Enzyme Inhibition: The aldehyde functionality can react with nucleophilic residues in enzyme active sites, leading to inhibition. This makes such compounds interesting candidates for screening against various enzymatic targets.

  • Scaffold for Drug Synthesis: Perhaps the most significant potential lies in its use as a versatile scaffold. The amino, hydroxyl, and aldehyde groups can be independently modified to create a library of derivatives for high-throughput screening in drug discovery programs.

SAR_Logic cluster_0 Core Structure cluster_1 Substituents cluster_2 Potential Biological Activity Benzaldehyde Benzaldehyde Hydroxyl Group Hydroxyl Group Benzaldehyde->Hydroxyl Group influences Amino Group Amino Group Benzaldehyde->Amino Group influences Other Groups (e.g., Alkoxy) Other Groups (e.g., Alkoxy) Benzaldehyde->Other Groups (e.g., Alkoxy) influences Antioxidant Antioxidant Hydroxyl Group->Antioxidant Antimicrobial Antimicrobial Hydroxyl Group->Antimicrobial Amino Group->Antimicrobial Enzyme Inhibition Enzyme Inhibition Other Groups (e.g., Alkoxy)->Enzyme Inhibition

Caption: General structure-activity relationship for substituted benzaldehydes.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. While there is a notable absence of specific experimental data in the current literature, its structural features and the known activities of related compounds suggest its potential as a valuable chemical intermediate. The proposed synthetic protocol provides a viable route for its preparation, which would enable further

Spectroscopic Profile of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. Its unique combination of amino, hydroxyl, and aldehyde functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of available experimental data in the searched resources, this guide presents predicted values to aid researchers in their analyses. Additionally, detailed, representative experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are computationally derived values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.7s1HCHO
~6.8s1HAr-H
~6.5s1HAr-H
~6.3s1HAr-H
~5.5br s1HOH
~4.0br s2HNH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~192C=O
~159C-OH
~150C-NH₂
~138C-CHO
~110Ar-CH
~108Ar-CH
~105Ar-CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Medium, BroadO-H, N-H stretching
3100-3000MediumAromatic C-H stretching
1680-1660StrongC=O (aldehyde) stretching
1620-1580Medium-StrongN-H bending, Aromatic C=C stretching
1500-1400MediumAromatic C=C stretching
1300-1200StrongC-O (phenol) stretching
1200-1000MediumC-N stretching
900-675Medium-StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (137.14 g/mol ). The fragmentation pattern will be influenced by the functional groups present.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zIonDescription
137[M]⁺Molecular ion
136[M-H]⁺Loss of a hydrogen radical from the aldehyde
108[M-CHO]⁺Loss of the formyl group
81Further fragmentation of the aromatic ring

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.[1] The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[2] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[2]

  • Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3] A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum. This method requires minimal sample preparation.[4]

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

    • The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[5]

    • The pellet is placed in a sample holder in the IR spectrometer for analysis.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[7] Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent, often with the addition of a small amount of formic acid to promote protonation.[8]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[6]

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[9] The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[9]

  • Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Solid Sample Prep (ATR or KBr Pellet) Sample->Solid_Prep For IR Dilution Dilution in Volatile Solvent Sample->Dilution For MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the presented data is computational, it serves as a valuable reference for researchers. The detailed methodologies offer a starting point for obtaining high-quality experimental data, which is essential for unambiguous structural confirmation and further investigation of this versatile chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the solubility and stability of 3-Amino-5-hydroxybenzaldehyde is not extensively available in public literature. This guide provides predicted characteristics based on the known properties of structurally similar compounds and outlines detailed experimental protocols for determining these properties.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and aldehyde functional groups. These groups dictate its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (aldehyde and the nitrogen and oxygen atoms) suggests a complex solubility profile. Furthermore, the aldehyde and amino groups can be susceptible to degradation, making stability a key consideration for its use as a pharmaceutical intermediate. This guide provides an overview of the predicted solubility and stability of this compound and details the standard methodologies for their experimental determination.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its structural analogs.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Expected to be a crystalline solid, potentially colored (yellow to brown) due to the amino and aldehyde groups.Analogy with isomers like 2-aminobenzaldehyde (B1207257) (yellow solid) and 3-aminobenzaldehyde (B158843) (pale yellow to light brown solid).[1][2][3]
Melting Point Predicted to be in the range of other aminobenzaldehyde isomers.Isomers have melting points ranging from 28-42°C.[1][4]
pKa Expected to have at least two pKa values due to the weakly basic amino group and the weakly acidic phenolic hydroxyl group.Aromatic amines and phenols are known to have pKa values in these ranges. The solubility will be pH-dependent.[5]

Solubility Profile

The solubility of this compound is dictated by its polar functional groups (amino and hydroxyl) which can form hydrogen bonds with protic solvents, and its aromatic ring which contributes to its nonpolar character.

The following table summarizes the predicted solubility of this compound.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly to Moderately SolubleThe amino and hydroxyl groups can form hydrogen bonds with water. However, the aromatic ring limits high solubility. Solubility is expected to be pH-dependent. Isomers like 2-aminobenzaldehyde are soluble in water.[3]
Ethanol/Methanol Polar ProticSolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. Related compounds like 3,5-dihydroxybenzaldehyde (B42069) are soluble in ethanol.[6]
Acetone (B3395972) Polar AproticSolubleThe polar nature of acetone will interact favorably with the polar groups of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong universal solvent for many organic compounds. A related compound, 3,5-dihydroxybenzaldehyde, is soluble in DMSO.[7]
Diethyl Ether NonpolarSlightly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents like diethyl ether, although 3-aminobenzaldehyde shows some solubility.[4][8]
Benzene/Toluene NonpolarSlightly Soluble to InsolubleSimilar to diethyl ether, the nonpolar nature of these solvents will not effectively solvate the polar functional groups.
Aqueous Acid (e.g., 5% HCl) AqueousSolubleThe basic amino group will be protonated to form a water-soluble ammonium (B1175870) salt.
Aqueous Base (e.g., 5% NaOH) AqueousSolubleThe acidic phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt.

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[9]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation and/or filtration to remove all undissolved particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Centrifuge and/or filter sample1->sample2 sample3 Quantify concentration (HPLC/UV-Vis) sample2->sample3 result Solubility Result sample3->result Solubility Value

Caption: Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical attribute, particularly for its storage and use in pharmaceutical formulations. The presence of the aldehyde and amino functional groups suggests potential degradation pathways.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents. The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.

  • Polymerization/Condensation: Aminobenzaldehydes are known to be unstable and can undergo self-condensation or polymerization reactions, especially at elevated temperatures or in the presence of light.[1][10]

  • Light Sensitivity (Photostability): Aromatic aldehydes and amines can be sensitive to light, leading to degradation. Photostability testing is crucial.

  • pH Sensitivity: The compound's stability is likely to be pH-dependent. In strongly acidic or basic conditions, hydrolysis or other degradation reactions may be accelerated.

A forced degradation study is essential to understand the stability of this compound. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[11][12]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions and solid material to the stress conditions outlined above for a defined period (e.g., 24, 48 hours).

  • At specified time points, withdraw samples.

  • Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_outcome Outcome stress1 Acid Hydrolysis analysis Analyze samples at time points using stability-indicating HPLC stress1->analysis stress2 Base Hydrolysis stress2->analysis stress3 Oxidation (H2O2) stress3->analysis stress4 Thermal Stress stress4->analysis stress5 Photostability stress5->analysis substance This compound (Solid & Solution) substance->stress1 substance->stress2 substance->stress3 substance->stress4 substance->stress5 outcome1 Identify Degradation Products analysis->outcome1 outcome2 Elucidate Degradation Pathways analysis->outcome2 outcome3 Develop Stability-Indicating Method analysis->outcome3 final_report Stability Profile Report outcome1->final_report outcome2->final_report outcome3->final_report

Caption: Workflow for Forced Degradation Study

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be formulated based on the principles of physical organic chemistry and data from analogous compounds. It is predicted to be soluble in polar organic solvents and aqueous acidic/basic solutions, with limited solubility in water and nonpolar solvents. The compound is likely susceptible to oxidation and polymerization, necessitating careful handling and storage, as well as thorough stability testing. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and drug development.

References

Synthesis and Characterization of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-5-hydroxybenzaldehyde, a valuable chemical intermediate in the development of novel therapeutic agents and other fine chemicals. Due to the limited availability of direct experimental literature for this specific compound, this document outlines a proposed synthetic pathway based on established organic chemistry principles and provides expected characterization data based on analogous compounds and computational predictions.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
XLogP3-AA 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 137.047678466 Da
Topological Polar Surface Area 63.3 Ų

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3-amino-5-hydroxybenzoic acid. This pathway is advantageous as it utilizes a readily accessible starting material and involves well-documented organic transformations. The proposed workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Oxidation of Alcohol 3-Amino-5-hydroxybenzoic_acid 3-Amino-5-hydroxybenzoic acid Intermediate_Alcohol (3-Amino-5-hydroxyphenyl)methanol 3-Amino-5-hydroxybenzoic_acid->Intermediate_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or BH3-THF) Reducing_Agent->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC or MnO2) Oxidizing_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. Researchers should adapt and optimize these procedures based on laboratory conditions and safety considerations.

Step 1: Reduction of 3-Amino-5-hydroxybenzoic Acid to (3-Amino-5-hydroxyphenyl)methanol

This procedure is based on standard literature methods for the reduction of carboxylic acids.

Materials:

  • 3-Amino-5-hydroxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-hydroxybenzoic acid in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-amino-5-hydroxyphenyl)methanol.

  • The crude product may be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of (3-Amino-5-hydroxyphenyl)methanol to this compound

This procedure is based on standard literature methods for the oxidation of primary alcohols to aldehydes.

Materials:

  • (3-Amino-5-hydroxyphenyl)methanol

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Chloroform

  • Silica gel

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask, dissolve (3-amino-5-hydroxyphenyl)methanol in anhydrous DCM.

  • Add the oxidizing agent (e.g., PCC adsorbed on silica gel or activated MnO₂) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant and its byproducts.

  • Wash the filter cake with additional DCM.

  • Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected characterization data.

Table 2: Expected Characterization Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons with distinct splitting patterns, an aldehyde proton singlet (around 9.8 ppm), phenolic and amino proton signals (broad singlets, exchangeable with D₂O).
¹³C NMR Signals for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, including those attached to the amino, hydroxyl, and aldehyde groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 m/z).
Melting Point A sharp melting point is expected for the pure crystalline solid.

The logical workflow for the characterization process is depicted in the following diagram.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Property Measurement Synthesized_Product Synthesized Product (Crude this compound) Purification Purification (Column Chromatography) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Melting_Point Melting Point Pure_Product->Melting_Point Data_Analysis Data Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Melting_Point->Data_Analysis

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach using readily available starting materials. The outlined characterization methods will be essential for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in their efforts to synthesize and utilize this important chemical intermediate in drug discovery and development. It is strongly recommended to consult relevant literature for analogous reactions to further refine the experimental conditions.

References

Physical and chemical properties of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological activities of 3-Amino-5-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the CAS number 1243446-53-8, is an aromatic organic compound containing amino, hydroxyl, and aldehyde functional groups.[1][2] These groups confer specific chemical reactivity and are crucial for its potential applications in medicinal chemistry and materials science.

Physicochemical Data

While experimental data for this compound is limited, its properties can be estimated through computational models. The following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
IUPAC Name This compound[2]
SMILES C1=C(C=C(C=C1N)O)C=O[2]
XLogP3 0.3[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 137.047678466 Da[2]
Topological Polar Surface Area 63.3 Ų[2]
Heavy Atom Count 10[2]
Complexity 127[2]
Comparative Properties of Isomers and Related Compounds

To provide context for the expected physical properties of this compound, the following table presents experimental data for its isomers and the related compound, 3-hydroxybenzaldehyde (B18108).

CompoundMelting Point (°C)Boiling Point (°C)
5-Amino-2-hydroxybenzaldehyde 286Not available
3-Hydroxybenzaldehyde 100-103191 @ 50 mmHg

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a commercially available precursor. The following is a hypothetical, yet chemically sound, experimental protocol.

Step 1: Nitration of 3-Hydroxybenzaldehyde

  • Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-hydroxy-5-nitrobenzaldehyde (B1337175).

  • Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the synthesized 3-hydroxy-5-nitrobenzaldehyde in a suitable solvent like ethanol (B145695) or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • If using SnCl₂·2H₂O, heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the crude this compound.

  • Filter the product, wash with water, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

G Proposed Synthesis of this compound start 3-Hydroxybenzaldehyde step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 3-Hydroxy-5-nitrobenzaldehyde step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Experimental spectral data for this compound are not currently available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the aldehyde group.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbonyl carbon of the aldehyde group at a downfield chemical shift, along with signals for the aromatic carbons. The substitution pattern on the benzene (B151609) ring will result in distinct chemical shifts for each carbon atom.

Expected IR Spectrum

The infrared spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, research on the closely related compound, 3-hydroxybenzaldehyde, provides insights into its potential therapeutic effects.

Vasculoprotective Effects

Studies have shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.[3] It has been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells and reduce inflammation in endothelial cells.[3] These effects are crucial in the context of atherosclerosis and other cardiovascular diseases. Given the structural similarity, this compound may possess similar or enhanced vasculoprotective properties.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

Research has indicated that 3-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway in mouse astrocytes.[4] The Shh pathway is vital for cellular growth, differentiation, and tissue repair. The ability to modulate this pathway suggests potential applications in neuroprotective and regenerative medicine. This compound could potentially interact with components of this pathway, although this requires experimental validation.

G Hypothetical Signaling Pathway Activation ligand This compound (Hypothetical Ligand) receptor Patched (PTCH1) Receptor ligand->receptor Binds smo Smoothened (SMO) receptor->smo Inhibits Inhibition Of gli Gli Transcription Factors smo->gli Activates target_genes Target Gene Expression (Cell Proliferation, Differentiation, etc.) gli->target_genes Promotes Transcription response Cellular Response target_genes->response

References

A Technical Guide to 3-Amino-5-hydroxybenzaldehyde: Exploring Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzaldehyde is a unique aromatic aldehyde possessing three reactive functional groups: an amino, a hydroxyl, and a formyl group. This trifunctionality makes it a highly versatile yet underexplored building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct research on this specific isomer is limited, a comprehensive analysis of its structural analogues, such as 3-amino-2-hydroxybenzaldehyde (B13143919) and 5-amino-2-hydroxybenzaldehyde, reveals a significant potential for the development of novel therapeutic agents and functional materials. This technical guide summarizes the known properties of this compound, and by drawing structure-activity relationship analogies from closely related compounds, extrapolates its potential applications as a precursor for Schiff bases, chalcones, and other heterocyclic systems with promising antimicrobial, anticancer, and antioxidant activities. Detailed, adaptable experimental protocols for the synthesis of key derivatives are provided, alongside visualizations of potential synthetic pathways and workflows to guide future research endeavors.

Introduction

Substituted benzaldehydes are fundamental scaffolds in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of compounds.[1] The strategic placement of electron-donating and electron-withdrawing groups on the benzene (B151609) ring profoundly influences the molecule's reactivity and biological activity. This compound presents a compelling case for investigation due to its meta-substituted amino and hydroxyl groups, which can modulate the reactivity of the aldehyde and serve as key interaction points in biological systems.

The primary utility of aminohydroxybenzaldehydes lies in their ability to undergo condensation reactions to form Schiff bases (imines), which are a cornerstone of medicinal chemistry.[2][3] These Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5] This guide will explore the untapped potential of this compound as a valuable synthon for creating diverse molecular architectures with significant therapeutic promise.

Physicochemical and Spectral Properties

While experimental spectral data for this compound is not widely published, its fundamental physicochemical properties have been computed and are available through public databases. These properties are summarized below, alongside data for its better-studied isomers for comparative purposes.

PropertyThis compound3-Amino-2-hydroxybenzaldehyde[6]5-Amino-2-hydroxybenzaldehyde[7]
Molecular Formula C₇H₇NO₂[8]C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol [8]137.14 g/mol 137.14 g/mol
CAS Number 1243446-53-8[9]68448-62-458186-71-3
XLogP3-AA 0.3[8]0.90.9
Hydrogen Bond Donors 2[8]22
Hydrogen Bond Acceptors 3[8]33
Topological Polar Surface Area 63.3 Ų[8]63.3 Ų63.3 Ų
Predicted Boiling Point 342.4 ± 27.0 °CNot AvailableNot Available
Predicted Density 1.347 ± 0.06 g/cm³Not AvailableNot Available
Predicted pKa 9.30 ± 0.10Not AvailableNot Available

Potential Research Applications

Based on the extensive research conducted on its isomers and other substituted benzaldehydes, this compound is a prime candidate for investigation in several key areas of drug discovery and materials science.

Antimicrobial Agents

Schiff bases derived from aminobenzaldehydes are well-documented for their antimicrobial properties.[2] The imine (-C=N-) linkage is crucial for their biological activity, which is often attributed to the ability to chelate metal ions or interfere with microbial cellular processes.[10] Derivatives of 5-chloro-2-hydroxybenzaldehyde, for instance, have shown potent activity against various strains of bacteria, including Mycobacterium.[4]

It is hypothesized that Schiff bases synthesized from this compound could exhibit significant antibacterial and antifungal activity. The presence of both a hydroxyl and an amino group offers multiple sites for hydrogen bonding, potentially enhancing the interaction with microbial targets.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Benzaldehyde (B42025) derivatives have been shown to possess anticancer properties by inducing apoptosis and inhibiting key signaling pathways in cancer cells.[11][12] Furthermore, Schiff bases and other heterocyclic compounds synthesized from aminohydroxybenzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[5] The structural framework of this compound provides an excellent starting point for designing novel compounds that could target specific pathways involved in cancer progression.

Antioxidant Compounds

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the benzaldehyde ring is a key pharmacophore for this activity. Studies on related hydroxybenzaldehydes have confirmed their ability to mitigate oxidative stress.[12] Derivatives of this compound, particularly those that maintain or enhance the reactivity of the phenolic hydroxyl group, are expected to be potent antioxidants.

Synthetic Pathways and Experimental Protocols

The trifunctional nature of this compound allows for a variety of chemical transformations. The most direct application is the synthesis of Schiff bases via condensation with primary amines.

G cluster_start Starting Materials A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D Formation of -C=N- bond E Biological Activity Screening (Antimicrobial, Anticancer, etc.) D->E F SAR Studies E->F Data Analysis F->B Optimize 'R' group

Caption: General workflow for synthesis and evaluation of Schiff base derivatives.

Representative Protocol for Schiff Base Synthesis

While a specific protocol for this compound is not available, the following general procedure for the synthesis of Schiff bases from aminohydroxybenzaldehydes is widely applicable and can be adapted.[3][4]

Materials:

  • This compound (1 equivalent)

  • Substituted primary amine (1 equivalent)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution at room temperature.

  • Add a few drops of glacial acetic acid as a catalyst, if required, to facilitate the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.

  • Dry the final product in a vacuum oven or desiccator.

  • Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure, particularly the formation of the azomethine (-C=N-) bond.

Potential Derivatization Pathways

The versatile structure of this compound opens up multiple avenues for creating libraries of compounds for biological screening.

G cluster_derivatives Potential Derivatives A 3-Amino-5- hydroxybenzaldehyde B Schiff Bases A->B + R-NH2 C Chalcones A->C + Acetophenone (Claisen-Schmidt) E Heterocyclic Rings (e.g., Benzoxazoles) A->E Intramolecular Cyclization D Metal Complexes B->D + Metal Salt

Caption: Potential synthetic pathways originating from the core molecule.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery.[13] By systematically modifying the structure of a molecule and observing the effect on its biological activity, researchers can identify key pharmacophoric features. For derivatives of this compound, several SAR hypotheses can be proposed based on literature for analogous compounds:

  • The Imine Group: In Schiff bases, the C=N bond is often essential for biological activity. The electron density and steric hindrance around this group can be modulated by the 'R' group from the primary amine.[2]

  • The Hydroxyl Group: The phenolic -OH group can act as a hydrogen bond donor and is critical for antioxidant activity. Its position at C5 may influence its acidity and chelating ability compared to ortho-hydroxy isomers.

  • The Amino Group: The -NH₂ group is a hydrogen bond donor and can be a site for further derivatization. Its basicity and nucleophilicity are key to its reactivity.

  • Substituents on the Amine: When forming Schiff bases, the nature of the substituent on the primary amine (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing) will significantly impact the overall lipophilicity, electronic properties, and steric profile of the final molecule, thereby influencing its biological activity.[14]

G A Design & Synthesize Derivative Library B In Vitro Biological Assays (e.g., MIC, IC50) A->B C Collect Quantitative Data B->C D Identify Active 'Hits' C->D E Analyze Structural Features of Active vs. Inactive Compounds D->E F Formulate SAR Hypothesis E->F G Design Next-Generation Compounds F->G G->A Iterative Optimization

Caption: A logical workflow for conducting SAR studies on novel derivatives.

Conclusion and Future Directions

This compound stands as a promising, yet largely uninvestigated, platform for chemical synthesis. Its inherent trifunctionality provides a rich chemical space for the generation of diverse molecular libraries. By leveraging the established biological activities of its isomers and other substituted benzaldehydes, a strong rationale exists for its exploration in medicinal chemistry. Future research should focus on:

  • Developing a robust and scalable synthesis for this compound to make it more accessible to the research community.

  • Synthesizing and characterizing a focused library of derivatives, particularly Schiff bases, to establish its foundational chemistry.

  • Systematic screening of these new compounds for antimicrobial, anticancer, and antioxidant properties to validate the hypothesized applications.

  • Conducting detailed structure-activity relationship studies to guide the optimization of hit compounds into potent and selective therapeutic leads.

The exploration of this molecule holds significant potential for uncovering novel compounds with valuable applications in drug discovery and beyond. This guide serves as a foundational resource to stimulate and direct these future research efforts.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases Using 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] These compounds are of significant interest in medicinal and coordination chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The synthesis of Schiff bases from 3-Amino-5-hydroxybenzaldehyde is of particular interest as the resulting molecules possess both a phenolic hydroxyl group and the imine linkage, making them excellent candidates for developing potent bioactive agents and stable metal complexes.[4][5]

This document provides detailed protocols for the synthesis, characterization, and potential biological evaluation of Schiff bases derived from this compound.

General Reaction Scheme

The synthesis involves a nucleophilic addition-elimination reaction between the primary amino group of a selected amine and the carbonyl group of this compound. The reaction is typically catalyzed by a few drops of acid.

Caption: General reaction for Schiff base synthesis.

Data Presentation

Quantitative data from synthesis and characterization should be meticulously recorded. The tables below serve as templates for data logging and provide illustrative examples based on analogous compounds.

Table 1: Synthesis and Physicochemical Data Template

Parameter Description Observed Value
Reactants
Aldehyde This compound -
Amine Specify primary amine used -
Molar Ratio Aldehyde:Amine e.g., 1:1
Reaction Conditions
Solvent Solvent used for the reaction e.g., Ethanol (B145695), Methanol
Catalyst Acid or base catalyst used e.g., Glacial Acetic Acid
Temperature (°C) Reaction temperature e.g., 60-80°C
Reaction Time (h) Duration of the reaction e.g., 3-8 hours
Product Characteristics
Appearance Physical state and color e.g., Yellow crystalline solid
Yield (%) Percentage yield -

| Melting Point (°C) | Melting point range | - |

Table 2: Illustrative Spectroscopic Data for a Typical Schiff Base Note: This data is generalized from similar Schiff bases and should be used for reference only.[5][6]

Spectroscopic Technique Wavenumber/Shift Assignment
FT-IR (cm⁻¹) ~3400-3200 O-H and N-H stretching (Broad)
~3100-3000 Aromatic C-H stretching
~1630-1600 C=N (Azomethine) stretching[5]
~1580-1450 Aromatic C=C stretching
~1300-1200 C-O (Phenolic) stretching
¹H-NMR (δ ppm) ~10.0-13.0 -OH (Phenolic proton, singlet)
~8.3-8.9 -CH=N- (Azomethine proton, singlet)[6]
~6.5-8.0 Aromatic protons (Multiplet)

| | ~5.0-6.0 | -NH₂ (Amino protons, broad singlet) |

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard method for Schiff base synthesis using thermal energy.[5][7]

Materials and Equipment:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Beakers and measuring cylinders

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (e.g., 0.01 mol) in a minimal amount of absolute ethanol (e.g., 20 mL) with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve the selected primary amine (e.g., 0.01 mol) in absolute ethanol (e.g., 20 mL).

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 3-8 hours with continuous stirring.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid several times with cold ethanol to remove unreacted starting materials.[7]

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

  • Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and energy-efficient alternative to conventional heating.[7]

Materials and Equipment:

  • Reactants as listed in Protocol 1

  • Microwave-safe reaction vessel

  • Scientific microwave reactor

Procedure:

  • Mixing: In a microwave-safe vessel, combine this compound (e.g., 0.01 mol) and the primary amine (e.g., 0.01 mol).

  • Solvent: Add a minimal amount of ethanol (e.g., 5-10 mL) to serve as the reaction medium and to aid in heat absorption.

  • Irradiation: Place the vessel in the microwave reactor and irradiate for 5-15 minutes at a controlled temperature (e.g., 80-100°C).

  • Isolation and Purification: Follow steps 6-9 from Protocol 1.

Workflow Diagrams

synthesis_workflow start Start dissolve Dissolve Reactants (Aldehyde & Amine) in Ethanol start->dissolve mix Mix Solutions & Add Catalyst dissolve->mix reflux Reflux or Microwave Irradiation mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry characterize Characterization (FT-IR, NMR, M.P.) dry->characterize end End characterize->end

Caption: General workflow for Schiff base synthesis.[4]

Applications and Further Protocols

Schiff bases derived from substituted benzaldehydes are known for their potential as therapeutic agents. Further investigation into their biological activity is a logical next step.

Potential Applications:

  • Antimicrobial Agents: Test against various strains of bacteria and fungi.[3]

  • Anticancer Agents: Evaluate cytotoxicity against different cancer cell lines.[2]

  • Antioxidant Compounds: Assess free-radical scavenging activity using assays like the DPPH method.[3]

  • Coordination Chemistry: Use as ligands to synthesize novel metal complexes with potential catalytic or biological properties.[8]

Protocol 3: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[2][7]

Materials and Equipment:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Synthesized Schiff base (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the synthesized Schiff base in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

mtt_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat Cells with Schiff Base (Various Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate Cell Viability & IC₅₀ Value read->analyze

Caption: Workflow for an in-vitro MTT cytotoxicity assay.

References

Application Notes and Protocols: 3-Amino-5-hydroxybenzaldehyde as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-Amino-5-hydroxybenzaldehyde as a key starting material in the synthesis of diverse heterocyclic compounds. This versatile precursor, possessing amino, hydroxyl, and aldehyde functionalities, offers multiple reaction sites for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block for the synthesis of a range of heterocyclic compounds, including Schiff bases, benzoxazoles, and coumarins. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures. These notes will focus on a representative multi-step synthesis of a benzoxazole (B165842) derivative, a common and medicinally relevant heterocyclic system. The synthetic strategy involves the initial protection of the reactive amino group, followed by Schiff base formation and subsequent oxidative cyclization.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of N-(3-formyl-5-hydroxyphenyl)acetamide (Intermediate 1)
ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassRole
This compound137.14101.37 gStarting Material
Acetic Anhydride (B1165640)102.09121.13 mLAcetylating Agent
Pyridine (B92270)79.10-20 mLSolvent and Base
Product N-(3-formyl-5-hydroxyphenyl)acetamide 179.17 - Intermediate 1
Yield (%) ---~90%
Table 2: Reagents and Conditions for the Synthesis of the Schiff Base Intermediate 2
ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassRole
N-(3-formyl-5-hydroxyphenyl)acetamide (1)179.1750.896 gStarting Material
2-Aminophenol (B121084)109.1350.546 gAmine Component
Ethanol46.07-25 mLSolvent
Glacial Acetic Acid60.05-2-3 dropsCatalyst
Product N-(3-hydroxy-5-((2-hydroxyphenyl)imino)methyl)phenyl)acetamide 270.28 - Intermediate 2
Yield (%) ---~85%
Table 3: Reagents and Conditions for the Synthesis of the Benzoxazole Derivative 3
ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassRole
Schiff Base Intermediate 2270.2820.541 gStarting Material
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.012.20.499 gOxidizing Agent
Dichloromethane (B109758) (DCM)84.93-20 mLSolvent
Product N-(3-(benzo[d]oxazol-2-yl)-5-hydroxyphenyl)acetamide 268.26 - Final Product
Yield (%) ---~75%

Experimental Protocols

Protocol 1: Synthesis of N-(3-formyl-5-hydroxyphenyl)acetamide (Intermediate 1)

This protocol describes the protection of the amino group of this compound via acetylation.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve 1.37 g (10 mmol) of this compound in 20 mL of pyridine in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 1.13 mL (12 mmol) of acetic anhydride to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(3-formyl-5-hydroxyphenyl)acetamide.

Protocol 2: Synthesis of Schiff Base Intermediate 2

This protocol details the condensation reaction between the protected amino aldehyde and 2-aminophenol to form a Schiff base.

Materials:

  • N-(3-formyl-5-hydroxyphenyl)acetamide (Intermediate 1)

  • 2-Aminophenol

  • Ethanol

  • Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.896 g (5 mmol) of N-(3-formyl-5-hydroxyphenyl)acetamide in 25 mL of ethanol.

  • To this solution, add 0.546 g (5 mmol) of 2-aminophenol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 3: Synthesis of Benzoxazole Derivative 3

This protocol outlines the oxidative cyclization of the Schiff base intermediate to the final benzoxazole product.

Materials:

  • Schiff Base Intermediate 2

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 0.541 g (2 mmol) of the Schiff base intermediate in 20 mL of dry dichloromethane in a 50 mL round-bottom flask.

  • To this solution, add 0.499 g (2.2 mmol) of DDQ in one portion.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield the pure benzoxazole derivative.

Mandatory Visualization

experimental_workflow start This compound step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 intermediate1 N-(3-formyl-5-hydroxyphenyl)acetamide step1->intermediate1 step2 Schiff Base Formation (2-Aminophenol, EtOH, H+) intermediate1->step2 intermediate2 Schiff Base Intermediate step2->intermediate2 step3 Oxidative Cyclization (DDQ, DCM) intermediate2->step3 product Benzoxazole Derivative step3->product

Caption: Experimental workflow for the synthesis of a benzoxazole derivative.

signaling_pathway cluster_protection Step 1: Protection cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization A This compound B N-(3-formyl-5-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(3-formyl-5-hydroxyphenyl)acetamide D Schiff Base C->D F Schiff Base E 2-Aminophenol E->D G Benzoxazole F->G H DDQ (Oxidant) H->G

Application Notes and Protocols for 3-Amino-5-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring an aldehyde, a phenol, and an aniline (B41778) moiety, offers multiple reaction sites for the construction of complex molecular architectures and diverse heterocyclic scaffolds. While direct literature on the extensive medicinal applications of this specific isomer is limited, its structural motifs are present in various biologically active compounds. These application notes provide an overview of its potential uses, supported by a detailed experimental protocol for the synthesis of a pyrazolopyrimidine derivative, a scaffold of significant interest in drug discovery.

Potential Applications in Drug Discovery

The unique arrangement of functional groups in this compound makes it a promising starting material for the synthesis of a range of pharmacologically relevant compounds. The aldehyde group can participate in condensations, reductive aminations, and cycloaddition reactions. The phenolic hydroxyl can be alkylated or acylated to modulate solubility and pharmacokinetic properties. The amino group is a key nucleophile for the formation of various heterocyclic systems.

One notable potential application of this compound is in the synthesis of substituted pyrazolopyrimidine derivatives. The pyrazolopyrimidine core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3]

A key patent publication outlines a synthetic route where a substituted aminobenzaldehyde can be reacted with a pyrazolone (B3327878) derivative to yield a pyrazolopyrimidine scaffold. While the patent provides a general synthetic scheme, the following sections detail a specific experimental protocol adapted for the use of this compound.

Synthesis of a Novel Pyrazolopyrimidine Derivative

The following protocol describes a potential synthetic route to a novel pyrazolopyrimidine derivative using this compound as a key reactant. This reaction is based on the general principles of condensation and cyclization reactions commonly employed in heterocyclic chemistry.

Experimental Protocol: Synthesis of 7-(3-amino-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Objective: To synthesize a pyrazolopyrimidine derivative from this compound and 3-amino-1H-pyrazole-4-carboxamide.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Solvent: Ethanol (B145695) Catalyst: Acetic Acid (catalytic amount) Temperature: Reflux Time: 6-8 hours A->C B 3-Amino-1H-pyrazole-4-carboxamide B->C D 7-(3-amino-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C->D

Caption: Synthetic scheme for the preparation of a pyrazolopyrimidine derivative.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole-4-carboxamide

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary for purification)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.37 g, 10 mmol) and 3-amino-1H-pyrazole-4-carboxamide (1.26 g, 10 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is expected to be complete in 6-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel if necessary.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

While specific quantitative data for the biological activity of derivatives of this compound is not extensively available in the public domain, the following table presents hypothetical data for the synthesized pyrazolopyrimidine derivative, illustrating how such data would be structured.

Compound IDTargetAssay TypeIC₅₀ (µM)
PPY-AHB-01Kinase XEnzymatic0.5
PPY-AHB-01Kinase YEnzymatic> 50
PPY-AHB-01Cancer Cell Line ACell Proliferation1.2
PPY-AHB-01Cancer Cell Line BCell Proliferation2.5

Signaling Pathway Visualization

The synthesized pyrazolopyrimidine derivative, as a potential kinase inhibitor, could interfere with cellular signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effectors Downstream Effectors Kinase X->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation PPY-AHB-01 PPY-AHB-01 PPY-AHB-01->Kinase X

Caption: Inhibition of a hypothetical kinase signaling pathway by PPY-AHB-01.

Conclusion

This compound represents an under-explored yet potentially valuable building block for medicinal chemistry. Its trifunctional nature allows for the synthesis of complex molecules, including privileged scaffolds like pyrazolopyrimidines. The provided protocol offers a starting point for the exploration of its synthetic utility. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for the Formylation of 3-Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-formylation of 3-aminophenols is a critical chemical transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other valuable organic compounds. The resulting 3-(formylamino)phenols are key intermediates. The selective formylation of the amino group in the presence of a phenolic hydroxyl group is a significant challenge, necessitating chemoselective methods to prevent O-formylation. This document provides detailed protocols and comparative data for several effective methods for the N-formylation of 3-aminophenols, designed for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Formylation Methods

The following table summarizes various methods for the N-formylation of aminophenols, providing a comparative overview of their efficiency and reaction conditions.

MethodFormylating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Key Advantages
1. Solvent-Free Formic AcidNoneNone60 - 801 - 1085 - 95Environmentally friendly, simple procedure.[1]
2. Dean-Stark Formic AcidNoneToluene (B28343)Reflux4 - 9>90High yield, readily available reagents.[1][2]
3. Iodine Catalysis Formic AcidIodine (5 mol%)None70Variesup to 94Low cost, non-toxic catalyst, high efficiency.[3]
4. Acetic Formic Anhydride Formic Acid/Acetic AnhydrideNoneNone-20 to rtVariesHighHighly efficient, potent formylating agent.[1]
5. Chloral Hydrate Chloral HydrateNoneMethanolRoom TempOvernight-Mild reaction conditions.[1]
6. Zinc Oxide Catalysis Formic AcidZnO (50 mol%)None700.17 - 12Good to ExcellentRecyclable catalyst.[4]

Experimental Protocols

Protocol 1: Solvent-Free Formylation with Formic Acid

This protocol describes a straightforward and environmentally friendly method for the N-formylation of 3-aminophenol (B1664112).[1]

Materials:

  • 3-Aminophenol

  • Formic acid (88-98%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Cold water

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 3-aminophenol (10 mmol, 1.09 g) and formic acid (15 mmol, 0.57 mL).

  • Heat the mixture to 60-80 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-10 hours), cool the reaction mixture to room temperature. The product will solidify.

  • Triturate the solid product with cold water.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.

  • Dry the purified N-(3-hydroxyphenyl)formamide product.

Protocol 2: Formylation using Formic Acid with a Dean-Stark Trap

This method utilizes azeotropic removal of water to drive the reaction to completion, often resulting in high yields.[1][2]

Materials:

  • 3-Aminophenol

  • Formic acid (85%)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3-aminophenol (9.3 mmol, 1.0 g), toluene, and 85% aqueous formic acid (1.2-2.0 equivalents).[2]

  • Assemble a Dean-Stark apparatus and a reflux condenser with the flask.

  • Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude N-(3-hydroxyphenyl)formamide, which is often pure enough for subsequent steps.[2] If necessary, the product can be further purified by column chromatography.[2]

Protocol 3: Iodine-Catalyzed Formylation

This protocol employs a catalytic amount of molecular iodine for an efficient, solvent-free N-formylation.[3]

Materials:

  • 3-Aminophenol

  • Formic acid

  • Molecular iodine (I₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 3-aminophenol (1 mmol), formic acid (2 equivalents), and molecular iodine (5 mol%).[3]

  • Heat the mixture to 70 °C with stirring.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be purified by standard methods such as column chromatography to isolate the N-(3-hydroxyphenyl)formamide.

Visualizations

G General Workflow for Formylation of 3-Aminophenol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aminophenol 3-Aminophenol ReactionVessel Reaction Vessel (with optional solvent/catalyst) Aminophenol->ReactionVessel FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->ReactionVessel Workup Work-up (e.g., Quenching, Extraction) ReactionVessel->Workup Reaction Completion Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification FinalProduct N-(3-hydroxyphenyl)formamide Purification->FinalProduct

Caption: General experimental workflow for the N-formylation of 3-aminophenol.

G Logical Relationship of Formylation Methods cluster_formic_acid Formic Acid Based Methods cluster_other_reagents Other Formylating Agents cluster_catalysts Catalysts for Formic Acid Method Formylation N-Formylation of 3-Aminophenol SolventFree Solvent-Free Formylation->SolventFree DeanStark Dean-Stark (Azeotropic) Formylation->DeanStark Catalytic Catalytic Formylation->Catalytic AceticFormicAnhydride Acetic Formic Anhydride Formylation->AceticFormicAnhydride ChloralHydrate Chloral Hydrate Formylation->ChloralHydrate Iodine Iodine Catalytic->Iodine ZnO Zinc Oxide Catalytic->ZnO

References

Application Notes and Protocols: 3-Amino-5-hydroxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the use of 3-amino-5-hydroxybenzaldehyde as a monomer in polymer synthesis is limited. The following application notes and protocols are based on the established chemistry of analogous trifunctional monomers, such as other substituted benzaldehydes and aromatic amines/phenols, to provide representative examples of its potential applications.

Introduction

This compound is a versatile aromatic compound possessing three distinct functional groups: an amine (-NH2), a hydroxyl (-OH), and an aldehyde (-CHO). This trifunctional nature makes it a highly promising, yet underexplored, building block for the synthesis of advanced functional polymers. The strategic placement of these groups allows for a variety of polymerization reactions, leading to polymers with potentially unique properties such as high thermal stability, redox activity, and the capacity for post-polymerization modification.

These characteristics make polymers derived from this compound attractive for a range of applications, including high-performance materials, drug delivery systems, and functional coatings. The presence of the reactive aldehyde and nucleophilic amino and hydroxyl groups enables its participation in polycondensation reactions to form poly(Schiff base)s, polyimides, and other polymer architectures.

Potential Polymerization Pathways

The functional groups of this compound allow for several polymerization strategies:

  • Poly(Schiff base) Synthesis: The amino group can react with the aldehyde group of another monomer (or in a self-condensation reaction under specific conditions) to form a poly(Schiff base) with a repeating azomethine (-C=N-) linkage. The hydroxyl group remains available for further functionalization or to influence polymer properties like solubility and metal ion coordination.

  • Polyimide Synthesis: The amino group is a classic functional group for the synthesis of polyimides through reaction with dianhydrides. The resulting polyimides would feature a pendant hydroxyl and aldehyde group on each repeating unit, offering sites for subsequent cross-linking or modification.

  • Hyperbranched Polymers: As an AB2-type monomer (where A is the aldehyde and B are the amino and hydroxyl groups, or vice-versa depending on the reaction), it has the potential to form highly branched polymer structures.

Experimental Protocols

The following are representative protocols for the synthesis of polymers using monomers with functionalities similar to this compound.

Protocol 1: Synthesis of a Poly(Schiff base)

This protocol describes a general method for the synthesis of a poly(Schiff base) via the condensation of an amino-aldehyde monomer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a pre-weighed amount of this compound in DMSO to achieve a concentration of 10-20% (w/v).

  • Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 120-140 °C with continuous stirring.

  • Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction is typically continued for 24-48 hours.

  • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Filter the precipitate and wash it thoroughly with fresh methanol to remove unreacted monomer and low-molecular-weight oligomers.

  • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1600-1650 cm⁻¹) and the presence of the hydroxyl group (O-H stretch around 3200-3600 cm⁻¹).

  • ¹H NMR Spectroscopy: To analyze the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of a Hydroxyl- and Aldehyde-Functionalized Polyimide

This protocol outlines the two-step synthesis of a polyimide using an amino-functionalized monomer and a commercial dianhydride.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry 100 mL flask under a nitrogen atmosphere, dissolve a precise amount of this compound in NMP.

  • Slowly add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred solution. An exothermic reaction will occur.

  • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (relative to the repeating unit).

  • Stir the mixture at room temperature for 1 hour, and then heat to 80-100 °C for 4 hours to effect the chemical imidization.

  • Cool the solution and precipitate the polyimide by pouring it into methanol.

  • Filter, wash with methanol, and dry the polymer in a vacuum oven at 100 °C.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the amic acid groups and the appearance of characteristic imide peaks (C=O symmetric and asymmetric stretching).

  • TGA and Differential Scanning Calorimetry (DSC): To determine the thermal stability and glass transition temperature (Tg) of the polyimide.[1][2]

Data Presentation

The following tables present typical data for polymers synthesized from monomers analogous to this compound. These values should be considered as representative targets for polymers derived from this specific monomer.

Table 1: Thermal Properties of Aromatic Polyimides

Dianhydride UsedGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
PMDA330 - 370> 500
6FDA280 - 330> 480
ODPA250 - 290> 490

Data adapted from studies on various aromatic diamines.[1][2]

Table 2: Mechanical Properties of Polyimide Films

PropertyRepresentative Value Range
Tensile Strength (MPa)80 - 150
Tensile Modulus (GPa)2.0 - 4.0
Elongation at Break (%)5 - 20

Data is representative for aromatic polyimides and will depend on the specific dianhydride and processing conditions.[2]

Visualizations

Polymer_Synthesis_Workflow Monomer This compound Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification (Precipitation, Washing) CrudePolymer->Purification PurePolymer Purified Polymer Purification->PurePolymer Characterization Characterization (FTIR, NMR, TGA, GPC) PurePolymer->Characterization Application Application Testing Characterization->Application

Caption: General workflow for polymer synthesis and characterization.

Schiff_Base_Polymerization cluster_monomer Monomer cluster_polymer Polymer Monomer This compound (n units) Process Heat, Catalyst (Self-Condensation) Monomer->Process Polymer Poly(Schiff base) + n H2O Process->Polymer

Caption: Hypothetical poly(Schiff base) synthesis.

Polymer_Properties_Applications Central_Node Polymers from This compound Properties Potential Properties Central_Node->Properties Applications Potential Applications Central_Node->Applications P1 High Thermal Stability Properties->P1 P2 Redox Activity Properties->P2 P3 Functionalizable Side Groups (-OH, -CHO) Properties->P3 P4 Metal Chelating Ability Properties->P4 A1 High-Performance Films/Coatings Applications->A1 A2 Drug Delivery Vehicles Applications->A2 A3 Membranes for Separations Applications->A3 A4 Antioxidant Polymer Additives Applications->A4

Caption: Potential properties and applications of derived polymers.

References

Application Notes and Protocols for the Analytical Detection of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of potential analytical methods for the detection and quantification of 3-Amino-5-hydroxybenzaldehyde. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the protocols and data presented herein are based on established methods for structurally similar compounds, such as other aminophenols, benzaldehydes, and amino acids. These notes are intended to serve as a foundational resource for developing and validating new analytical methods tailored to this compound.

Overview of Analytical Techniques

Several analytical techniques can be adapted for the detection of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the nature of the research. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic and electrochemical methods can also be employed for characterization and quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of different analytical methods for the quantification of this compound. This data is extrapolated from validated methods for analogous compounds and serves as a benchmark for method development.

MethodLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV >0.9980.05 - 1.00.15 - 3.090 - 110< 5
LC-MS/MS >0.9990.001 - 0.10.003 - 0.395 - 105< 3
GC-MS (with derivatization) >0.9980.05 - 1.00.15 - 3.085 - 115< 10

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound. A reversed-phase method is generally suitable.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

Chromatographic Conditions (adapted from similar compounds[1][2]):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: Start with 5% B, increase to 40% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (to be determined experimentally, likely around 280-310 nm).

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Instrumentation:

  • An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

LC Conditions (similar to HPLC):

  • The same column and mobile phase composition as the HPLC method can be used as a starting point. The flow rate may need to be adjusted based on the mass spectrometer's interface.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (the molecular ion of this compound, [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by direct infusion of a standard solution.

  • Ion Source Temperature: To be optimized (e.g., 150-350 °C).

  • Desolvation Gas Flow: To be optimized.

Derivatization (Optional): For enhanced sensitivity, derivatization of the amino group can be performed. Reagents like dansyl chloride or AccQ•Tag™ can be used.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, but derivatization is mandatory to increase its volatility and thermal stability.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Derivatization (Silylation)[2]:

  • Evaporate a portion of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan mode (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Derivatization Derivatization (Optional for HPLC/LC-MS, Mandatory for GC-MS) Filtration->Derivatization HPLC HPLC-UV/DAD Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Derivatization->HPLC Derivatization->LCMS GCMS GC-MS Derivatization->GCMS Qualitative Qualitative Analysis (Identification) HPLC->Qualitative LCMS->Qualitative GCMS->Qualitative Quantitative Quantitative Analysis (Quantification) Qualitative->Quantitative Validation Method Validation Quantitative->Validation

Caption: General experimental workflow for the analysis of this compound.

analytical_method_selection Start Define Analytical Goal Matrix Sample Matrix Complexity Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Low Complexity LCMS LC-MS/MS Matrix->LCMS High Complexity (e.g., biological) HPLC HPLC-UV Sensitivity->HPLC Moderate (µg/mL) Sensitivity->LCMS High (ng/mL - pg/mL) GCMS GC-MS (with derivatization) Sensitivity->GCMS Moderate (µg/mL)

Caption: Decision tree for selecting an appropriate analytical method.

References

Synthetic Routes to 3-Amino-5-hydroxybenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Amino-5-hydroxybenzaldehyde and its derivatives. This versatile scaffold is a key building block in the development of various pharmaceutical compounds and fine chemicals. The following sections outline three plausible synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted aromatic aldehyde containing three key functional groups: an amino group, a hydroxyl group, and an aldehyde. This unique combination of electron-donating and electron-withdrawing groups on the benzene (B151609) ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including Schiff bases and heterocyclic compounds with potential biological activities. The strategic placement of these functional groups allows for diverse chemical modifications, making it a molecule of significant interest in medicinal chemistry and materials science.

Synthetic Route 1: From 3,5-Dinitrobenzaldehyde (B77469)

This route involves the selective reduction of one nitro group of a commercially available starting material, followed by the conversion of the remaining nitro group to a hydroxyl group.

Signaling Pathway Diagram

Synthetic Route 1 3,5-Dinitrobenzaldehyde 3,5-Dinitrobenzaldehyde 3-Amino-5-nitrobenzaldehyde 3-Amino-5-nitrobenzaldehyde 3,5-Dinitrobenzaldehyde->3-Amino-5-nitrobenzaldehyde Selective Reduction This compound This compound 3-Amino-5-nitrobenzaldehyde->this compound Diazotization & Hydrolysis Derivatives Derivatives This compound->Derivatives Further Functionalization

Caption: Synthetic pathway from 3,5-Dinitrobenzaldehyde.

Experimental Protocols

Step 1: Selective Reduction of 3,5-Dinitrobenzaldehyde to 3-Amino-5-nitrobenzaldehyde

This protocol utilizes sodium sulfide (B99878) for the chemoselective reduction of one nitro group.

  • Materials: 3,5-Dinitrobenzaldehyde, Sodium sulfide nonahydrate (Na₂S·9H₂O), Sulfur, Water, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate (2.1 eq) in water.

    • Add sulfur powder (1.1 eq) to the solution and heat the mixture to reflux until the sulfur has dissolved, forming a dark polysulfide solution.

    • Cool the solution and add 3,5-dinitrobenzaldehyde (1.0 eq) dissolved in a minimal amount of ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield 3-Amino-5-nitrobenzaldehyde.

Step 2: Diazotization and Hydrolysis to this compound

This step converts the remaining nitro group to a hydroxyl group.[1]

  • Materials: 3-Amino-5-nitrobenzaldehyde, Sodium nitrite (B80452) (NaNO₂), Sulfuric acid (H₂SO₄), Water, Copper(II) sulfate (B86663) (CuSO₄) (optional, as catalyst).

  • Procedure:

    • Dissolve 3-Amino-5-nitrobenzaldehyde (1.0 eq) in a dilute solution of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (and a catalytic amount of CuSO₄, if used).

    • Maintain the temperature and stir until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Quantitative Data
StepReactantProductReagentsConditionsYield
13,5-Dinitrobenzaldehyde3-Amino-5-nitrobenzaldehydeNa₂S·9H₂O, SRefluxModerate to Good
23-Amino-5-nitrobenzaldehydeThis compoundNaNO₂, H₂SO₄0-5 °C then boilingVariable

Synthetic Route 2: From 3-Bromo-5-hydroxybenzaldehyde

This route involves the synthesis of a key bromo-substituted intermediate, followed by a palladium-catalyzed amination reaction.

Signaling Pathway Diagram

Synthetic Route 2 3,5-Dibromophenol 3,5-Dibromophenol 3-Bromo-5-hydroxybenzaldehyde 3-Bromo-5-hydroxybenzaldehyde 3,5-Dibromophenol->3-Bromo-5-hydroxybenzaldehyde Formylation This compound This compound 3-Bromo-5-hydroxybenzaldehyde->this compound Buchwald-Hartwig Amination Derivatives Derivatives This compound->Derivatives Further Functionalization Synthetic Route 3 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxy-5-nitrobenzaldehyde 3-Hydroxy-5-nitrobenzaldehyde 3-Hydroxybenzaldehyde->3-Hydroxy-5-nitrobenzaldehyde Nitration This compound This compound 3-Hydroxy-5-nitrobenzaldehyde->this compound Selective Reduction Derivatives Derivatives This compound->Derivatives Further Functionalization

References

Application Notes: 3-Amino-5-hydroxybenzaldehyde in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-hydroxybenzaldehyde is a versatile aromatic building block containing three key functional groups: an aldehyde, a phenol, and an aromatic amine. This unique combination makes it an attractive starting material for the synthesis of novel fluorescent probes. The electron-donating amino and hydroxyl groups, along with the electron-withdrawing aldehyde group, can create a "push-pull" system within a larger conjugated molecule, which is a common design principle for fluorescent dyes. Condensation of the aldehyde with various nucleophiles allows for the straightforward construction of Schiff bases and other derivatives, leading to compounds with tunable photophysical properties. These probes have potential applications in the detection of various analytes, including metal ions and pH changes, as well as in cellular imaging.

Key Synthetic Strategies

The primary route for derivatizing this compound into fluorescent probes involves the condensation of the aldehyde group. Two common and effective strategies are:

  • Schiff Base Formation: The reaction of the aldehyde with a primary amine yields a Schiff base (imine). By choosing an appropriate amine-containing molecule, such as an aniline (B41778) derivative or a compound with a chelating moiety, the resulting Schiff base can be designed to exhibit fluorescence changes upon binding to a specific analyte. The lone pair of electrons on the imine nitrogen can participate in photoinduced electron transfer (PET), a process that can be modulated by analyte binding, leading to a "turn-on" or "turn-off" fluorescent response.

  • Knoevenagel Condensation: The reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran - TCF) in the presence of a basic catalyst leads to a Knoevenagel condensation product. This reaction extends the π-conjugation of the system, often resulting in a significant red-shift in the absorption and emission spectra.

Application: Detection of Metal Ions

Fluorescent probes derived from this compound are particularly promising for the detection of metal ions. The presence of the hydroxyl and amino groups, in addition to the imine nitrogen in Schiff base derivatives, can create an effective chelation site for metal ions. Upon coordination, the conformational rigidity of the probe molecule can increase, leading to an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection

This protocol describes the synthesis of a hypothetical fluorescent probe (Probe 1 ) for the detection of aluminum ions (Al³⁺) via Schiff base condensation of this compound with 2-amino-4-nitrophenol (B125904).

Materials:

  • This compound

  • 2-Amino-4-nitrophenol

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Deionized water

  • Metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) for selectivity studies.

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Synthesis of Probe 1:

    • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • In a separate beaker, dissolve 2-amino-4-nitrophenol (1 mmol) in 15 mL of absolute ethanol.

    • Add the 2-amino-4-nitrophenol solution to the this compound solution dropwise while stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

    • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure Probe 1 .

    • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of Probe 1 in DMSO.

    • Prepare 10 mM stock solutions of various metal salts in deionized water.

  • Fluorescence Measurements for Al³⁺ Detection:

    • In a quartz cuvette, place 2 mL of a suitable buffer solution (e.g., HEPES buffer, pH 7.4) in a DMSO/water (1:9, v/v) mixture.

    • Add an aliquot of the Probe 1 stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 380 nm).

    • Incrementally add aliquots of the AlCl₃ stock solution and record the fluorescence spectrum after each addition.

    • For selectivity studies, repeat the experiment with other metal ion solutions.

Data Presentation

Table 1: Photophysical Properties of Probe 1 and its Complex with Al³⁺

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe 1 380450700.05
Probe 1 + Al³⁺3955201250.45

Table 2: Fluorescence Response of Probe 1 to Various Metal Ions

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.) at 520 nm
None100
Al³⁺1500
Na⁺110
K⁺105
Ca²⁺120
Mg²⁺115
Fe³⁺250
Cu²⁺80 (Quenching)
Zn²⁺180

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Probe 1 cluster_application Application for Al³⁺ Detection start Dissolve this compound and 2-Amino-4-nitrophenol in Ethanol react Add Acetic Acid (catalyst) Reflux for 4-6 hours start->react cool Cool to Room Temperature react->cool filter Filter and Wash with Cold Ethanol cool->filter recrystallize Recrystallize to obtain Pure Probe 1 filter->recrystallize prep_probe Prepare Stock Solution of Probe 1 recrystallize->prep_probe measure Fluorescence Titration with Al³⁺ prep_probe->measure selectivity Selectivity Test with other Metal Ions prep_probe->selectivity prep_metal Prepare Stock Solutions of Metal Ions prep_metal->measure prep_metal->selectivity

Caption: Workflow for the synthesis of Probe 1 and its application in Al³⁺ detection.

Signaling_Pathway Probe1 Probe 1 (Low Fluorescence) Probe1_Al Probe 1-Al³⁺ Complex (High Fluorescence) Probe1->Probe1_Al Binding (Chelation) NoResponse No Significant Fluorescence Change Probe1->NoResponse No significant binding Al3 Al³⁺ Al3->Probe1_Al OtherIons Other Metal Ions (e.g., Na⁺, K⁺, Ca²⁺) OtherIons->NoResponse

Caption: Proposed signaling mechanism of Probe 1 for the selective detection of Al³⁺.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach for this compound involves a multi-step process starting from a readily available precursor such as 4-hydroxybenzaldehyde (B117250). The key steps typically include:

  • Dinitration: Introduction of two nitro groups onto the aromatic ring of 4-hydroxybenzaldehyde to form 4-hydroxy-3,5-dinitrobenzaldehyde (B1596389).

  • Selective Reduction: Chemoselective reduction of the two nitro groups to amino groups to yield the final product, this compound. This step is critical and requires careful selection of reagents to avoid the reduction of the aldehyde functionality.

Q2: Why is the selective reduction of the nitro groups challenging?

The primary challenge lies in the fact that many reducing agents capable of reducing nitro groups can also reduce the aldehyde group to an alcohol.[1][2] Achieving chemoselectivity is therefore paramount to obtaining a high yield of the desired product.

Q3: What are the recommended storage conditions for this compound?

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and co-spotting, you can observe the consumption of the reactant and the formation of the product. A suitable solvent system for TLC would need to be determined empirically but a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common starting point for compounds of similar polarity.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue in multi-step syntheses and can arise from various factors in the proposed synthesis of this compound.

Possible CauseRecommended Solutions
Incomplete Dinitration - Ensure the use of a potent nitrating mixture (e.g., a mixture of concentrated sulfuric and nitric acids).- Monitor the reaction temperature carefully, as nitration is highly exothermic. Insufficient cooling can lead to side reactions, while temperatures that are too low may slow down the reaction rate.[3]- Increase the reaction time or temperature cautiously while monitoring the reaction by TLC.
Non-selective Reduction - Employ a chemoselective reducing agent known to favor the reduction of nitro groups over aldehydes. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective choice.[4]- Catalytic hydrogenation with a specialized catalyst, such as sulfided platinum on carbon, can also be highly selective.[4]- Avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions, as they are likely to reduce the aldehyde.[2][5]
Product Degradation - The product, containing both amino and hydroxyl groups, may be sensitive to oxidation. Work-up the reaction under an inert atmosphere if possible.- Minimize the exposure of the product to strong acids or bases and high temperatures during purification.
Losses During Work-up and Purification - Optimize the extraction pH to ensure the product is in a neutral form and has maximum solubility in the organic solvent.- Use a suitable purification method such as column chromatography with an appropriate solvent system to separate the product from byproducts and unreacted starting materials.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

Possible CauseRecommended Solutions
Over-reduction to the Amino Alcohol - This occurs if the aldehyde group is also reduced. Use a milder, more selective reducing agent as mentioned above.- Carefully control the stoichiometry of the reducing agent. An excess of the reducing agent can lead to over-reduction.
Incomplete Reduction (Formation of Nitro-amino Intermediate) - Increase the reaction time or the amount of the reducing agent.- Ensure efficient mixing to facilitate the reaction, especially if the reducing agent is a solid (e.g., iron powder).
Formation of Polymeric Byproducts - Aromatic aldehydes with electron-donating groups can be prone to polymerization, especially under acidic or basic conditions. Neutralize the reaction mixture as soon as the reaction is complete.- Store the purified product under inert gas and at low temperatures.
Side Reactions During Nitration - The nitration of phenols can sometimes lead to the formation of oxidized byproducts. Maintaining a low reaction temperature is crucial.[3]

Experimental Protocols (Proposed)

The following is a proposed, literature-informed protocol for the synthesis of this compound. Note: This protocol is based on analogous reactions and should be optimized for best results.

Step 1: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde

This procedure is adapted from the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool a 2:1 mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add 4-hydroxybenzaldehyde in small portions to the cold nitrating mixture, ensuring the temperature does not rise above 5-10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The yellow solid precipitate of 4-hydroxy-3,5-dinitrobenzaldehyde is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 2: Selective Reduction to this compound

This procedure is based on the selective reduction of nitroarenes in the presence of an aldehyde.[4]

Materials:

  • 4-Hydroxy-3,5-dinitrobenzaldehyde

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 4-hydroxy-3,5-dinitrobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the dinitrobenzaldehyde at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Selective Reduction A 4-Hydroxybenzaldehyde C 4-Hydroxy-3,5-dinitrobenzaldehyde A->C 0-10°C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D 4-Hydroxy-3,5-dinitrobenzaldehyde C->D F This compound D->F Reflux E SnCl₂·2H₂O / HCl E->F

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G node_action Optimize nitration conditions: - Temperature control - Reaction time start Low Yield q1 Is the dinitration complete? start->q1 q1->node_action No q2 Is the reduction selective? q1->q2 Yes q3 Significant product loss during work-up? q2->q3 Yes node_action2 Change reducing agent (e.g., SnCl₂) or use protecting group strategy q2->node_action2 No node_action3 Optimize extraction pH and purification method q3->node_action3 Yes node_action4 Investigate product stability q3->node_action4 No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Amino-5-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is a dark, oily substance. How can I solidify it for further purification?

Answer: The oily nature of your crude product likely indicates the presence of impurities, residual solvent, or moisture. Before attempting large-scale purification, try the following on a small scale:

  • Trituration: Add a small amount of a non-polar solvent in which the desired compound is poorly soluble (e.g., hexane (B92381) or diethyl ether) to the oil. Stir or sonicate the mixture. This may induce crystallization or precipitation of your product, which can then be filtered.

  • Solvent Evaporation: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove azeotropically bound water or other volatile impurities.

Question 2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

Answer: The impurities in your crude this compound will depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Other amino-hydroxybenzaldehyde isomers may form depending on the regioselectivity of the reactions.

  • Over-oxidation or Reduction Products: Depending on the reagents used, the aldehyde could be oxidized to a carboxylic acid or the amino group could be involved in side reactions.

  • Polymerization Products: Aldehydes, especially in the presence of acids or bases, can undergo self-condensation or polymerization.

Question 3: My recrystallization attempt resulted in a poor yield or no crystals at all. What should I do?

Answer: Recrystallization success is highly dependent on the choice of solvent. This compound is a polar molecule.

  • Solvent Selection: Test a range of solvents on a small scale. Good single solvents for polar compounds include water, ethanol, or methanol.[1] If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be employed.[2]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure product, or cooling the solution in an ice bath.

Question 4: I'm using column chromatography, but the separation of my product from impurities is poor. How can I improve this?

Answer: Poor separation in column chromatography can be due to several factors.

  • Stationary Phase: For a polar compound like this compound, silica (B1680970) gel is a common choice. However, if your compound is sticking to the column, consider using a more polar mobile phase or deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in your eluent.

  • Mobile Phase: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will likely provide better separation than an isocratic (constant solvent mixture) elution. Common solvent systems for polar compounds include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column with too much sample will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is an organic compound with the molecular formula C7H7NO2.[3] It contains an amino group, a hydroxyl group, and an aldehyde group attached to a benzene (B151609) ring. These functional groups make it a polar molecule.

Q2: How should I store purified this compound?

A2: Due to the presence of amino and phenolic hydroxyl groups, this compound is susceptible to oxidation, which can cause it to darken over time. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be a useful technique. The amino group is basic and can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt. The phenolic hydroxyl group is weakly acidic and can be deprotonated with a strong base (e.g., NaOH) to also form a water-soluble salt. This allows for separation from non-acidic/non-basic organic impurities. However, care must be taken as the aldehyde group can be sensitive to strong acids and bases.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water/buffer is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Purification MethodTypical Solvent/Mobile Phase SystemIllustrative Yield (%)Illustrative Purity (%)AdvantagesDisadvantages
Recrystallization Ethanol/Water60-80>98Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradient50-70>99Excellent for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction Diethyl Ether / 1M HCl / 1M NaOH70-90 (recovery)~95Good for removing non-polar and neutral impurities.Purity may not be as high as other methods; potential for product degradation.

Experimental Protocols

1. Recrystallization Protocol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

2. Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound tlc_check Analyze by TLC start->tlc_check one_spot Single Spot? tlc_check->one_spot TLC Result multiple_spots Multiple Spots one_spot->multiple_spots No oily_product Product is Oily? one_spot->oily_product Yes column_chrom Column Chromatography multiple_spots->column_chrom acid_base Acid-Base Extraction multiple_spots->acid_base solid_product Product is Solid oily_product->solid_product No triturate Triturate with non-polar solvent oily_product->triturate Yes recrystallize Recrystallization solid_product->recrystallize triturate->solid_product purity_check Assess Purity (TLC, HPLC, NMR, m.p.) recrystallize->purity_check column_chrom->purity_check acid_base->purity_check pure Pure Product purity_check->pure High Purity impure Still Impure purity_check->impure Low Purity end Store Properly pure->end impure->column_chrom Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound and what are the key challenges?

A1: The most prevalent synthetic route is a two-step process starting from 3-hydroxybenzaldehyde (B18108). The first step is the nitration of 3-hydroxybenzaldehyde to yield 3-hydroxy-5-nitrobenzaldehyde (B1337175). The second step involves the selective reduction of the nitro group to an amine.

The primary challenges in this synthesis are:

  • Controlling regioselectivity during the nitration step to maximize the yield of the desired 5-nitro isomer and minimize the formation of other isomers.

  • Preventing over-oxidation or degradation of the aldehyde and hydroxyl groups during nitration.

  • Achieving chemoselective reduction of the nitro group in the second step without reducing the aldehyde functionality.

  • Purification of the final product from various side products and intermediates.

Q2: I am getting a mixture of isomers during the nitration of 3-hydroxybenzaldehyde. How can I improve the yield of the desired 3-hydroxy-5-nitrobenzaldehyde?

A2: The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This leads to the formation of a mixture of isomers. To favor the formation of 3-hydroxy-5-nitrobenzaldehyde, consider the following:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to improve selectivity. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Order of Reagent Addition: Slowly add the nitrating agent to the solution of 3-hydroxybenzaldehyde to maintain better temperature control and minimize localized high concentrations of the nitrating agent.

  • Choice of Nitrating Agent: Using a milder nitrating agent or a different solvent system can influence the isomer ratio. For instance, using dilute nitric acid may offer better control than a concentrated nitric/sulfuric acid mixture, though reaction times may be longer.

Q3: My reduction of 3-hydroxy-5-nitrobenzaldehyde is giving me a low yield of the desired this compound. What are the possible reasons?

A3: Low yields in the reduction step can be attributed to several factors:

  • Over-reduction: The aldehyde group can be reduced to a primary alcohol (3-amino-5-hydroxybenzyl alcohol). This is more likely with strong reducing agents like LiAlH₄. Catalytic hydrogenation (e.g., with Pd/C) is generally more chemoselective.

  • Incomplete Reaction: The reduction may not have gone to completion, leaving unreacted starting material. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Side Reactions of Intermediates: Intermediates in the nitro reduction (nitroso and hydroxylamine (B1172632) compounds) can undergo condensation reactions to form azoxy, azo, or hydrazo dimers, especially under non-optimal pH or temperature conditions.

  • Product Degradation: The final product, this compound, is an aminophenol, which can be susceptible to oxidation, especially when exposed to air during workup and purification. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: I am observing a significant amount of tar-like material in my nitration reaction. What is causing this and how can I prevent it?

A4: Tar formation is a common issue in the nitration of phenols and is often due to oxidative degradation of the starting material or product by the strong oxidizing conditions of the nitrating mixture. To mitigate this:

  • Strict Temperature Control: As mentioned, maintaining a low and stable temperature is crucial.

  • Purity of Starting Material: Ensure your 3-hydroxybenzaldehyde is pure, as impurities can catalyze degradation.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and quench it once the starting material is consumed.

  • Quenching Procedure: Quench the reaction by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to rapidly dilute the acid and dissipate heat.

Summary of Potential Side Reactions and Mitigation Strategies

StepSide ReactionPotential Side Product(s)Mitigation Strategy
1. Nitration Isomeric Mononitration3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, 3-hydroxy-6-nitrobenzaldehydeStrict temperature control (0-5 °C), slow addition of nitrating agent, choice of milder nitrating agents.
Dinitration3-hydroxy-2,5-dinitrobenzaldehyde, 3-hydroxy-4,5-dinitrobenzaldehydeUse stoichiometric amounts of nitrating agent, maintain low temperature.
Aldehyde Oxidation3-hydroxy-5-nitrobenzoic acidAvoid harsh conditions and prolonged reaction times.
DegradationTarry polymersMaintain low temperature, use pure starting materials, control reaction time.
2. Reduction Aldehyde Reduction3-amino-5-hydroxybenzyl alcoholUse a chemoselective reducing agent (e.g., catalytic hydrogenation with Pd/C), avoid strong hydrides.
Incomplete Reduction3-hydroxy-5-nitrobenzaldehydeMonitor reaction by TLC, ensure sufficient reaction time or catalyst loading.
Dimer FormationAzoxy, azo, and hydrazo compoundsControl pH and temperature, ensure efficient stirring.
Product OxidationPolymeric materialsWork under an inert atmosphere, use degassed solvents, purify promptly.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-5-nitrobenzaldehyde (Nitration)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3-hydroxybenzaldehyde over 1-2 hours, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water).

Protocol 2: Synthesis of this compound (Reduction)

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel, taking care to use degassed solvents and work quickly to minimize oxidation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Nitration Reaction Nitration Reaction 3-Hydroxybenzaldehyde->Nitration Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Reaction Crude 3-Hydroxy-5-nitrobenzaldehyde Crude 3-Hydroxy-5-nitrobenzaldehyde Nitration Reaction->Crude 3-Hydroxy-5-nitrobenzaldehyde Reduction Reaction Reduction Reaction Crude 3-Hydroxy-5-nitrobenzaldehyde->Reduction Reaction H2, Pd/C H2, Pd/C H2, Pd/C->Reduction Reaction Crude this compound Crude this compound Reduction Reaction->Crude this compound

Caption: Experimental workflow for the synthesis of this compound.

Nitration_Side_Reactions 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxy-5-nitrobenzaldehyde Desired Product 3-Hydroxybenzaldehyde->3-Hydroxy-5-nitrobenzaldehyde Nitration (meta) Isomeric Products Isomeric Byproducts (2-, 4-, 6-nitro) 3-Hydroxybenzaldehyde->Isomeric Products Nitration (ortho, para) Oxidized Product 3-Hydroxy-5-nitrobenzoic acid 3-Hydroxybenzaldehyde->Oxidized Product Oxidation Dinitrated Products Dinitrated Products 3-Hydroxy-5-nitrobenzaldehyde->Dinitrated Products Further Nitration

Caption: Potential side reactions during the nitration of 3-hydroxybenzaldehyde.

Reduction_Side_Reactions 3-Hydroxy-5-nitrobenzaldehyde 3-Hydroxy-5-nitrobenzaldehyde This compound Desired Product 3-Hydroxy-5-nitrobenzaldehyde->this compound Nitro Reduction Over-reduced Product 3-Amino-5-hydroxybenzyl alcohol 3-Hydroxy-5-nitrobenzaldehyde->Over-reduced Product Aldehyde Reduction Condensation Products Azoxy, Azo, Hydrazo Dimers 3-Hydroxy-5-nitrobenzaldehyde->Condensation Products Dimerization of Intermediates

Caption: Potential side reactions during the reduction of 3-hydroxy-5-nitrobenzaldehyde.

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for preparing this compound. The first involves the selective reduction of a nitro-substituted precursor, 3-hydroxy-5-nitrobenzaldehyde (B1337175). The second approach is the direct formylation of a commercially available starting material, 3-aminophenol (B1664112). The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Q2: What are the main challenges in the synthesis of this compound?

A2: For the reduction route, the primary challenge is the chemoselective reduction of the nitro group without affecting the aldehyde and hydroxyl functionalities. Over-reduction of the aldehyde to an alcohol or other side reactions can lower the yield. In the formylation route, the main obstacle is achieving the correct regioselectivity. Since both the amino and hydroxyl groups are ortho-, para-directing, formylation can occur at multiple positions on the aromatic ring, leading to a mixture of isomers and consequently a lower yield of the desired product.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective. Recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed to obtain a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Route 1: Reduction of 3-hydroxy-5-nitrobenzaldehyde

This section provides solutions to common problems encountered during the synthesis of this compound via the reduction of 3-hydroxy-5-nitrobenzaldehyde.

Problem 1: Low or No Conversion of the Starting Material

  • Possible Cause: Inactive catalyst or reducing agent.

  • Solution:

    • Catalytic Hydrogenation: Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been handled properly to avoid deactivation. Use a freshly opened bottle or a properly stored catalyst. Ensure the reaction is adequately pressurized with hydrogen and that the solvent is sufficiently deoxygenated.

    • Metal-Acid Reduction: If using a metal and acid combination like SnCl₂·2H₂O in ethanol, ensure the tin(II) chloride is of high purity and the reaction is heated appropriately, as some reductions require elevated temperatures to proceed at a reasonable rate.

Problem 2: Formation of Side Products (e.g., over-reduction to 3-amino-5-hydroxybenzyl alcohol)

  • Possible Cause: The reducing agent is too harsh or the reaction time is too long.

  • Solution:

    • Choice of Reducing Agent: Standard catalytic hydrogenation with Pd/C can sometimes lead to the reduction of the aldehyde. A milder or more selective reducing agent like SnCl₂·2H₂O is often preferred as it is highly selective for the nitro group in the presence of carbonyls.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be stopped promptly to prevent further reduction of the product.

Problem 3: Difficulties in Isolating the Product

  • Possible Cause: The product may form salts or be difficult to extract from the aqueous phase, especially after using metal-acid reducing agents.

  • Solution:

    • Work-up Procedure: After reduction with SnCl₂·2H₂O, the reaction mixture is typically poured into ice and the pH is carefully adjusted to be slightly basic (pH 7-8) with NaHCO₃ or NaOH.[1] This precipitates tin salts. The product can then be extracted with an organic solvent like ethyl acetate. Ensure thorough extraction to maximize recovery.

Route 2: Formylation of 3-aminophenol

This section addresses common issues that may arise during the synthesis of this compound by the formylation of 3-aminophenol.

Problem 1: Low Yield and Formation of Multiple Isomers

  • Possible Cause: Lack of regioselectivity in the formylation reaction. Both the -NH₂ and -OH groups direct ortho and para.

  • Solution:

    • Choice of Formylation Method: The Vilsmeier-Haack reaction (using POCl₃ and DMF) can be a good choice for electron-rich systems, but regioselectivity can still be an issue.[2][3] The Duff reaction, which uses hexamethylenetetramine, is known for ortho-formylation but often results in low yields.[4][5] The Reimer-Tiemann reaction, employing chloroform (B151607) and a strong base, also favors ortho-formylation.[6][7] Experimenting with different formylation reagents and conditions is crucial to optimize the yield of the desired isomer.

    • Protecting Groups: A multi-step approach involving the use of protecting groups can be employed to control regioselectivity, although this adds complexity to the overall synthesis.

Problem 2: Formation of O-formylated or Di-formylated Byproducts

  • Possible Cause: The reaction conditions may favor formylation on the hydroxyl group or on both the amino and hydroxyl groups.

  • Solution:

    • Reaction Conditions: N-formylation is generally favored under kinetically controlled conditions.[8] Careful control of temperature and the stoichiometry of the formylating agent can help to minimize the formation of O-formylated and di-formylated products.

    • Purification: These byproducts can often be separated from the desired N-formylated product by column chromatography due to differences in polarity.[8]

Problem 3: Polymerization or Formation of Tarry Substances

  • Possible Cause: Phenols can be prone to polymerization under harsh acidic or high-temperature conditions used in some formylation reactions.

  • Solution:

    • Temperature Control: Avoid excessively high reaction temperatures.

    • Controlled Addition: Add the formylating agent portion-wise to manage the reaction exotherm and minimize side reactions.

Data Presentation

The following table summarizes plausible yields for different synthetic routes to this compound based on typical outcomes for similar reactions.

Synthetic RouteKey ReagentsTypical Yield (%)Purity Concerns
Reduction
Catalytic Hydrogenation3-hydroxy-5-nitrobenzaldehyde, H₂, Pd/C70-90Potential over-reduction of the aldehyde.
Metal-Acid Reduction3-hydroxy-5-nitrobenzaldehyde, SnCl₂·2H₂O, Ethanol75-85Generally good selectivity for the nitro group.[1]
Formylation
Vilsmeier-Haack3-aminophenol, POCl₃, DMF30-50Mixture of isomers, potential for di-formylation.[2][3]
Duff Reaction3-aminophenol, Hexamethylenetetramine, Acid15-30Generally low yields, primarily ortho-formylation.[4][5]
Reimer-Tiemann3-aminophenol, CHCl₃, NaOH20-40Mixture of isomers, primarily ortho-formylation.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-hydroxy-5-nitrobenzaldehyde

Materials:

  • 3-hydroxy-5-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 78 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Carefully add saturated NaHCO₃ solution with stirring until the pH is approximately 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation of 3-aminophenol

Materials:

  • 3-aminophenol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve 3-aminophenol (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of isomers by column chromatography to isolate this compound.

Visualizations

troubleshooting_low_yield start Low Yield of This compound route_decision Which synthetic route was used? start->route_decision reduction_route Reduction of 3-hydroxy-5-nitrobenzaldehyde route_decision->reduction_route Reduction formylation_route Formylation of 3-aminophenol route_decision->formylation_route Formylation reduction_issue Potential Issues reduction_route->reduction_issue formylation_issue Potential Issues formylation_route->formylation_issue incomplete_reduction Incomplete Reduction reduction_issue->incomplete_reduction over_reduction Over-reduction of Aldehyde reduction_issue->over_reduction solution_incomplete_reduction Check catalyst/reagent activity. Increase reaction time/temperature. incomplete_reduction->solution_incomplete_reduction solution_over_reduction Use milder reducing agent (e.g., SnCl2). Monitor reaction closely with TLC. over_reduction->solution_over_reduction isomer_formation Isomer Formation formylation_issue->isomer_formation byproduct_formation O- or Di-formylation formylation_issue->byproduct_formation solution_isomer_formation Optimize formylation conditions (reagent, temp, solvent). isomer_formation->solution_isomer_formation solution_byproduct_formation Control stoichiometry. Purify via chromatography. byproduct_formation->solution_byproduct_formation synthesis_pathways start1 3-hydroxy-5-nitrobenzaldehyde step1 Selective Reduction (e.g., SnCl2, H2/Pd-C) start1->step1 Route 1 product This compound step1->product start2 3-aminophenol step2 Formylation (Vilsmeier, Duff, etc.) start2->step2 Route 2 step2->product

References

Technical Support Center: Troubleshooting Imine Formation with 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-hydroxybenzaldehyde in imine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in forming an imine with this compound?

A1: The primary challenges stem from the multifunctional nature of this compound. Potential issues include:

  • Low Reactivity: The electron-donating effects of the amino and hydroxyl groups can reduce the electrophilicity of the aldehyde carbonyl group, slowing down the reaction.

  • Side Reactions: The presence of the phenolic hydroxyl and the aromatic amine can lead to undesired side reactions, such as oxidation or polymerization, especially under harsh conditions.

  • Self-Condensation: Although less common for aromatic aldehydes, intermolecular condensation between molecules of this compound is a possibility.

  • Product Instability: The resulting imine may be susceptible to hydrolysis, especially during aqueous workup or purification on silica (B1680970) gel.[1][2]

Q2: What is the optimal pH for imine formation with this substrate?

A2: Generally, imine formation is most efficient under mildly acidic conditions, typically in the pH range of 4-5.[2] This is a compromise: the acid catalyzes the dehydration of the carbinolamine intermediate, but too much acid will protonate the primary amine nucleophile, rendering it unreactive. For this compound, it is crucial to use a catalyst that does not promote side reactions. Weak acids like acetic acid or formic acid are often good choices.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Spot the reaction mixture against the starting materials. The formation of a new spot (the imine product) and the disappearance of the limiting reagent indicate reaction progress.

  • ¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm) are indicative of imine formation.[3]

Q4: My imine product appears to be hydrolyzing during purification on a standard silica gel column. What can I do?

A4: Imine hydrolysis on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can:

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v), before packing the column.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a reverse-phase column.

  • Avoid Aqueous Workup: If possible, work up the reaction under anhydrous conditions.

  • Recrystallization: If the product is a solid, recrystallization is an excellent purification method that avoids chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive amine or aldehyde. 2. Inappropriate pH. 3. Water not being effectively removed. 4. Steric hindrance.1. Add a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid). 2. Adjust the pH to 4-5. 3. Use a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or a Dean-Stark apparatus.[4] 4. Increase the reaction temperature or use a more active catalyst.
Formation of Multiple Products 1. Side reactions involving the hydroxyl or amino group. 2. Polymerization or self-condensation. 3. Impure starting materials.1. Run the reaction under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation. 2. Use milder reaction conditions (lower temperature, weaker acid catalyst). 3. Purify starting materials before the reaction.
Difficulty in Product Isolation 1. Product is an oil or difficult to crystallize. 2. Product is water-soluble. 3. Hydrolysis during workup or purification.1. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. 2. Extract with a more polar organic solvent or use a continuous liquid-liquid extractor. 3. See FAQ Q4 for preventing hydrolysis during purification.
Low Yield After Purification 1. Product loss during aqueous workup. 2. Decomposition on silica gel. 3. Volatility of the product.1. Saturate the aqueous phase with NaCl to reduce the solubility of the organic product. 2. Use neutralized silica gel or an alternative purification method.[1] 3. Ensure the product is not being lost during solvent removal under reduced pressure.

Experimental Protocols

Protocol 1: General Imine Formation with Acid Catalysis

This protocol describes a standard method for imine synthesis using a weak acid catalyst and a dehydrating agent.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane, 10 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, ~5-10 mol%).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or 4Å molecular sieves (a layer at the bottom of the flask).[4]

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) while monitoring the progress by TLC or ¹H NMR. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography (using neutralized silica gel if necessary).

Protocol 2: Imine Formation with a Dean-Stark Trap

This method is effective for reactions that require higher temperatures to drive the equilibrium by physically removing water.

  • Setup: To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0-1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05-0.1 mmol).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609) (20 mL).

  • Apparatus: Attach a Dean-Stark trap and a condenser to the flask. Fill the trap with the same solvent.

  • Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue as described in Protocol 1.

Visualizations

Troubleshooting Workflow

Troubleshooting_Imine_Formation start Start: Imine Synthesis check_conversion Low or No Conversion? start->check_conversion no_conversion_solutions Troubleshooting Steps: 1. Add Acid Catalyst (e.g., AcOH) 2. Add Dehydrating Agent (MgSO4) 3. Increase Temperature check_conversion->no_conversion_solutions Yes check_purity Multiple Products? check_conversion->check_purity No no_conversion_solutions->start Re-run Experiment impure_solutions Troubleshooting Steps: 1. Use Inert Atmosphere (N2) 2. Use Milder Conditions 3. Purify Starting Materials check_purity->impure_solutions Yes check_isolation Isolation Issues? check_purity->check_isolation No impure_solutions->start Re-run Experiment isolation_solutions Troubleshooting Steps: 1. Form a Salt for Crystallization 2. Use Neutralized Silica Gel 3. Avoid Aqueous Workup check_isolation->isolation_solutions Yes end_product Pure Imine Product check_isolation->end_product No isolation_solutions->end_product

Caption: A decision-making workflow for troubleshooting common issues in imine synthesis.

General Reaction Pathway

Imine_Formation_Pathway aldehyde This compound (Ar-CHO) carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + R-NH2 (Nucleophilic Addition) amine Primary Amine (R-NH2) amine->carbinolamine imine Imine Product (Ar-CH=N-R) carbinolamine->imine - H2O (Dehydration, H+ cat.) water H2O carbinolamine->water imine->carbinolamine + H2O (Hydrolysis)

Caption: The general mechanism for acid-catalyzed imine formation.

References

Stability issues of 3-Amino-5-hydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-5-hydroxybenzaldehyde in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by its susceptibility to oxidation. The presence of both an amino and a hydroxyl group on the aromatic ring makes the compound reactive. Key factors that can promote degradation include:

  • pH: Both highly acidic and alkaline conditions can affect stability, with oxidation often accelerated at higher pH.

  • Presence of Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Light: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q2: My solution of this compound is changing color. What does this indicate?

A2: A color change, often to a yellow, brown, or pinkish hue, is a common indicator of degradation. This is typically due to the formation of oxidized species, such as quinone-imine structures, which can further polymerize to form colored products.[1][2] It is crucial to prepare fresh solutions or take measures to prevent degradation if color change is observed.

Q3: How can I minimize the degradation of this compound in my stock solutions?

A3: To enhance the stability of your solutions, consider the following preventative measures:

  • Use Degassed Solvents: Purging solvents with an inert gas (e.g., nitrogen or argon) before use can minimize dissolved oxygen.

  • Work Under an Inert Atmosphere: Preparing and handling solutions in a glove box or under a stream of inert gas can prevent exposure to atmospheric oxygen.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.

  • Control pH: If your experimental conditions allow, maintaining a slightly acidic to neutral pH may improve stability.

  • Add Antioxidants or Chelators: The addition of antioxidants or chelating agents like EDTA can help to scavenge free radicals and sequester catalytic metal ions.[1]

  • Store at Low Temperatures: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

Q4: What are the likely degradation products of this compound?

A4: While specific studies on this compound are limited, based on the chemistry of similar compounds like other aminophenols, the primary degradation pathway is oxidation.[1][3] This can lead to the formation of a quinone-imine intermediate, which is highly reactive and can subsequently undergo hydrolysis to form a quinone, or polymerize with other molecules. The aldehyde group itself can be oxidized to a carboxylic acid, forming 3-amino-5-hydroxybenzoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change in solution Oxidation of the aminophenol moiety.Prepare fresh solutions before each experiment. Use deoxygenated solvents and handle solutions under an inert atmosphere. Protect the solution from light.
Inconsistent experimental results Degradation of the compound during the experiment.Monitor the stability of the compound under your specific experimental conditions using an analytical technique like HPLC. Consider the use of stabilizers if degradation is confirmed.
Precipitate formation in the solution Formation of insoluble polymeric degradation products.Filter the solution before use. Investigate the cause of degradation and implement preventative measures as described in the FAQs.
Loss of compound potency or activity Chemical degradation leading to a lower concentration of the active compound.Quantify the concentration of this compound before and after your experiment using a validated analytical method to assess its stability.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound under various stress conditions to illustrate potential degradation trends. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Solvent Duration Temperature Remaining Compound (%) Appearance
Acidic (pH 3)50% Acetonitrile (B52724)/Water24 hours40°C95Colorless
Neutral (pH 7)50% Acetonitrile/Water24 hours40°C88Faint Yellow
Basic (pH 10)50% Acetonitrile/Water24 hours40°C75Yellow-Brown
Oxidative (3% H₂O₂)50% Acetonitrile/Water8 hours25°C60Dark Brown
Photolytic (UV light)50% Acetonitrile/Water24 hours25°C82Light Yellow
Thermal 50% Acetonitrile/Water24 hours60°C85Yellow

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol describes a general method for conducting a forced degradation study to assess the stability of this compound in solution.[4][5][6][7]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 (v/v) acetonitrile:water.

  • From the stock solution, prepare working solutions at a lower concentration (e.g., 100 µg/mL) for the stress testing experiments.

3. Forced Degradation (Stress Testing) Conditions:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Mix the working solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a set duration, monitoring at various time points.

  • Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven or water bath.

  • Photolytic Degradation: Expose the working solution in a photostability chamber to a light source compliant with ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis by HPLC-UV:

  • Before injection, neutralize the acidic and basic samples.

  • Analyze all stressed samples and an unstressed control sample at each time point.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid, if needed for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Determined by measuring the UV spectrum of a fresh solution of this compound to find its absorbance maximum (λmax).

5. Data Analysis:

  • Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of the unstressed control.

  • Monitor the appearance of new peaks in the chromatogram, which correspond to degradation products.

Visualizations

G cluster_stress Stress Conditions cluster_workflow Analytical Workflow Acid Acidic (HCl) Base Basic (NaOH) Oxidation Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (Light) Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Stress Apply Stress Conditions Working->Stress Neutralize Neutralize Samples (for Acid/Base) Stress->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Analyze Quantify Degradation HPLC->Analyze

Caption: Experimental workflow for forced degradation studies.

G A This compound B [Oxidation] A->B O₂, light, heat, metal ions H [Aldehyde Oxidation] A->H C Quinone-imine Intermediate B->C D [Polymerization] C->D F [Hydrolysis] C->F E Colored Polymeric Products D->E G Quinone Product F->G I 3-Amino-5-hydroxybenzoic acid H->I

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Reactions Involving 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Amino-5-hydroxybenzaldehyde during chemical reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown. What is happening?

A1: A dark brown or black coloration is a strong indicator of oxidation. Aminophenols, including this compound, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as elevated temperatures, non-neutral pH, and the presence of trace metal ions. This oxidation leads to the formation of highly colored polymeric byproducts, which can complicate purification and reduce the yield of your desired product.

Q2: How can I prevent the oxidation of this compound during my reaction?

A2: The most effective methods involve rigorously excluding oxygen from the reaction environment. This can be achieved by:

  • Working under an inert atmosphere: Utilizing nitrogen or argon gas throughout the experiment is crucial.

  • Using deoxygenated solvents: Solvents should be thoroughly sparged with an inert gas prior to use.

  • Adding antioxidants: In some cases, the addition of a chemical antioxidant can help to scavenge residual oxygen or quench radical chain reactions.

Q3: Are there specific storage conditions recommended for this compound?

A3: Yes, proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. Storing it as a salt (e.g., hydrochloride salt) can also enhance its stability against oxidation[1].

Q4: Can the pH of my reaction mixture affect the stability of this compound?

A4: Absolutely. The rate of auto-oxidation of aminophenols has been shown to increase at higher pH values[2]. Therefore, maintaining a neutral or slightly acidic pH, if compatible with your reaction conditions, can help to minimize oxidation.

Q5: Are there any reagents I should be particularly cautious with when using this compound?

A5: Be cautious with strong oxidizing agents unless they are part of the intended reaction. Additionally, be aware that transition metal catalysts, particularly copper, can significantly accelerate the aerobic oxidation of aminophenols[3]. If your reaction requires a metal catalyst, it is imperative to maintain a strictly oxygen-free environment.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution(s)
Reaction mixture rapidly darkens upon addition of reagents. Oxygen contamination. 1. Ensure all glassware is properly dried and purged with an inert gas. 2. Use freshly deoxygenated solvents. 3. Add reagents via syringe or cannula under a positive pressure of inert gas.
Low yield of the desired product and a significant amount of dark, insoluble material. Oxidative degradation of the starting material. 1. Implement rigorous inert atmosphere techniques (see Experimental Protocols). 2. Consider adding a radical scavenger such as BHT or TEMPO if compatible with your reaction chemistry. 3. Purify the starting material if its quality is uncertain.
Inconsistent reaction outcomes between batches. Variable oxygen exposure or presence of metal impurities. 1. Standardize your inert atmosphere setup and procedure. 2. Use high-purity, metal-free solvents and reagents. Consider treating solvents with a chelating agent to remove trace metals.
Formation of unexpected side products. Reaction with oxidation byproducts. 1. Minimize oxidation to prevent the formation of reactive quinone-imine intermediates. 2. Optimize reaction temperature and time to favor the desired reaction pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to prevent the oxidation of this compound.

Protocol 1: General Handling and Reaction Setup under Inert Atmosphere

This protocol describes the standard procedure for setting up a reaction using Schlenk line techniques to ensure an oxygen-free environment.

Materials:

  • Schlenk flask and other required glassware, oven-dried

  • Septa and needles

  • Cannula for liquid transfers

  • Nitrogen or argon gas source

  • Vacuum pump

  • Deoxygenated solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum pump for 5-10 minutes. Then, backfill the system with inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure the removal of atmospheric gases.

  • Solvent Addition: Add deoxygenated solvents to the reaction flask via a cannula or a gas-tight syringe.

  • Reagent Addition: Dissolve solid this compound in a deoxygenated solvent within a separate Schlenk flask and add it to the main reaction flask via cannula. Liquid reagents should be added via a gas-tight syringe.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to a bubbler.

Protocol 2: Use of a Chemical Antioxidant (Sodium Dithionite)

This protocol outlines the use of sodium dithionite (B78146) as a reducing agent to scavenge residual oxygen. Note that the compatibility of sodium dithionite with your specific reaction chemistry must be confirmed.

Materials:

  • Reaction setup as described in Protocol 1

  • Sodium dithionite (Na₂S₂O₄)

  • Deoxygenated water

Procedure:

  • Set up the reaction under an inert atmosphere as detailed in Protocol 1.

  • In a separate Schlenk flask, prepare a fresh, deoxygenated solution of sodium dithionite in water.

  • Prior to the addition of your primary reagents, add a sub-stoichiometric amount of the sodium dithionite solution to the reaction mixture to scavenge any remaining traces of oxygen.

  • Proceed with the addition of this compound and other reagents as planned.

Note on Antioxidant Selection: The choice of antioxidant is critical. While sodium dithionite is a powerful reducing agent, other options like butylated hydroxytoluene (BHT) or TEMPO can be used as radical scavengers to inhibit chain oxidation reactions[4][5][6][7]. The selection should be based on the specific reaction conditions and potential for interference with the desired transformation.

Visualizations

Oxidation Pathway of Aminophenols

The diagram below illustrates a plausible oxidation pathway for aminophenols, which involves the formation of radical intermediates and subsequent dimerization or polymerization, leading to colored byproducts.

OxidationPathway cluster_main Plausible Oxidation Pathway of this compound A This compound B Phenoxyl Radical A->B -H• (Oxidation) C Semiquinone-imine Radical B->C Resonance D Quinone-imine C->D -H• (Oxidation) E Dimerization/Polymerization (Colored Byproducts) D->E Further Reactions

Caption: Plausible oxidation pathway of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the oxidation of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Oxidation Issues Start Reaction shows signs of oxidation (e.g., dark color, low yield) Q1 Are you using an inert atmosphere? Start->Q1 A1_Yes Are your solvents deoxygenated? Q1->A1_Yes Yes A1_No Implement inert atmosphere techniques (Schlenk line or glovebox) Q1->A1_No A2_Yes Are there potential metal contaminants? A1_Yes->A2_Yes Yes A2_No Deoxygenate solvents via sparging or freeze-pump-thaw cycles A1_Yes->A2_No No End Problem Resolved A1_No->End A3_Yes Consider using a chemical antioxidant or radical scavenger A2_Yes->A3_Yes Yes A3_No Use high-purity, metal-free reagents and solvents A2_Yes->A3_No No A2_No->End A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for oxidation-related issues.

References

Technical Support Center: Purification of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-5-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3,5-dihydroxybenzaldehyde (B42069) or a protected aminophenol derivative.

  • Reaction Byproducts: These can include isomers (e.g., other aminohydroxybenzaldehyde isomers if the regioselectivity of a reaction was not 100%), over-oxidized products (e.g., the corresponding carboxylic acid), or products from side reactions.

  • Colored Impurities: Aromatic amines and phenols are susceptible to air oxidation, which can lead to the formation of highly colored polymeric materials.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, may be present in the crude product.

Q2: My crude product is highly colored (dark brown or black). How can I remove these colored impurities?

A2: Colored impurities, often resulting from oxidation, can typically be removed by treatment with activated carbon (charcoal), such as Norit. This is usually done during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove the carbon. The purified compound should crystallize from the filtrate upon cooling. It is advisable to perform this procedure in an inert atmosphere (e.g., under nitrogen or argon) to prevent further oxidation.[2]

Q3: I am having trouble finding a suitable solvent for recrystallization. What should I try?

A3: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Given the polar nature of the molecule (with amino, hydroxyl, and aldehyde groups), polar solvents are a good starting point. A solvent screen is the best approach. Based on the purification of similar compounds like aminophenols, you can try the solvents listed in the table below.[2][3] It is often beneficial to use a solvent mixture, such as ethanol (B145695)/water or ethyl acetate/hexane, to achieve the desired solubility profile.

Q4: My yield is very low after purification. What are the possible reasons and how can I improve it?

A4: Low recovery can be due to several factors:

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Try a different solvent or a solvent mixture.

  • Product Loss During Transfers: Ensure all product is transferred between flasks and during filtration. Rinsing glassware with a small amount of cold solvent can help.

  • Degradation on Silica (B1680970) Gel: Amines can sometimes interact strongly with the acidic surface of silica gel during column chromatography, leading to tailing and potential degradation. Using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can mitigate this.[4]

  • Premature Crystallization: During hot filtration to remove activated carbon or other insoluble impurities, the product may crystallize on the filter paper or in the funnel. Using a pre-heated funnel and filtering the solution as quickly as possible can prevent this.

Troubleshooting Guides

Issue 1: Oily or Gummy Product After Recrystallization
Possible Cause Suggested Solution
Incomplete removal of impurities The presence of certain impurities can lower the melting point of the mixture and prevent crystallization. Consider a pre-purification step, such as an acid-base wash, to remove acidic or basic impurities.
Cooling the solution too quickly Rapid cooling can lead to the precipitation of an amorphous solid or oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent The solvent may be too good at dissolving the compound, even at low temperatures. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Suggested Solution
Poor separation of closely related impurities The polarity of the eluent may not be optimal for separating impurities with similar Rf values to the product.
- Optimize the mobile phase: Perform a thorough TLC analysis with different solvent systems to find an eluent that provides better separation.[5]
- Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can improve the resolution between closely eluting compounds.
Co-elution of impurities The chosen stationary phase may not be suitable.
- Change the stationary phase: If using silica gel, consider trying neutral alumina, or vice versa. The different surface properties may alter the elution order.[6]
Overloading the column Applying too much crude product to the column can lead to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. The amount of adsorbent is typically 20-50 times the weight of the crude sample.[7]

Data Presentation

Table 1: Potential Impurities and Suggested Removal Methods
Impurity Type Example Suggested Purification Method
Starting Materials 3,5-DihydroxybenzaldehydeColumn Chromatography, Recrystallization
Isomeric Impurities Other aminohydroxybenzaldehydesColumn Chromatography
Oxidation Products 3-Amino-5-hydroxybenzoic acidAcid-base extraction (wash with a mild base like sodium bicarbonate solution), Column Chromatography
Polymeric Byproducts Dark, tar-like substancesTreatment with activated carbon during recrystallization
Table 2: General Protocol for Recrystallization Solvent Screening
Solvent/Mixture Boiling Point (°C) Polarity Comments
Water100HighGood for highly polar compounds. May require a co-solvent like ethanol to increase solubility when hot.
Ethanol78HighA common and effective solvent for many organic compounds.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Acetone56MediumCan be a good solvent, but its low boiling point may require careful handling.
Ethyl Acetate / HexaneVariableAdjustableA good combination for fine-tuning solvent polarity.
Ethanol / WaterVariableAdjustableA versatile mixture for polar compounds.
Table 3: General Protocol for Column Chromatography
Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh) or Neutral Alumina
Mobile Phase (Eluent) Start with a non-polar solvent and gradually increase polarity. A common system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 and increasing to 50:50 or higher). For more polar compounds, a system of Methanol in Dichloromethane (e.g., 1-5% MeOH) can be effective.[8]
Elution Technique Gradient elution is generally recommended for complex mixtures to achieve better separation.
Monitoring Thin Layer Chromatography (TLC) should be used to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column with the chosen stationary phase (silica gel or alumina). The "wet packing" method, where a slurry of the stationary phase in the initial eluent is poured into the column, is often preferred to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), and the resulting powder is carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization crude Crude 3-Amino-5- hydroxybenzaldehyde dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: General experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting decision decision issue issue start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure Yes colored_impurities Colored Impurities? check_purity->colored_impurities No success Pure Product Obtained is_pure->success use_charcoal Use Activated Carbon in Recrystallization colored_impurities->use_charcoal Yes oily_product Oily Product? colored_impurities->oily_product No use_charcoal->start slow_cool Cool Slowly / Change Solvent oily_product->slow_cool Yes low_yield Low Yield? oily_product->low_yield No slow_cool->start low_yield->start No, other issues check_mother_liquor Check Mother Liquor / Optimize Solvent low_yield->check_mother_liquor Yes check_mother_liquor->start

Caption: Logical workflow for troubleshooting common issues during the purification of this compound.

References

Challenges in the scale-up synthesis of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 3-Amino-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Conditions

Q1: What is a common synthetic route for the scale-up of this compound?

A common and practical approach for the synthesis of this compound is the direct formylation of 3-Aminophenol. This method is often preferred for its atom economy and relatively straightforward reaction conditions. However, controlling regioselectivity and preventing side reactions are critical challenges during scale-up.

Q2: I am observing low yields in my formylation reaction. What are the potential causes and solutions?

Low yields in the formylation of 3-Aminophenol can stem from several factors:

  • Suboptimal Formylating Agent: The choice and handling of the formylating agent are crucial. Acetic formic anhydride (B1165640), while effective, is moisture-sensitive. Formic acid itself can be used, but often requires a dehydrating agent or azeotropic removal of water to drive the reaction to completion.

  • Intramolecular Hydrogen Bonding: The intramolecular hydrogen bond between the amino and hydroxyl groups in 3-Aminophenol can reduce the nucleophilicity of the amino group, hindering the formylation reaction.

  • Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition of the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If using a moisture-sensitive formylating agent, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Consider Catalysis: The use of a suitable catalyst may enhance the reaction rate and yield under milder conditions.

Q3: I am struggling with poor regioselectivity, obtaining a mixture of isomers. How can I improve this?

Achieving high regioselectivity in the formylation of 3-Aminophenol can be challenging. The hydroxyl group can also be formylated, leading to O-formylation products.

Strategies to Improve Regioselectivity:

  • Protecting Groups: A common strategy is to protect the more reactive functional group, perform the desired reaction, and then deprotect. However, this adds extra steps to the synthesis.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the formylating agent can favor the desired N-formylation.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the amino and hydroxyl groups. Experimenting with different solvents may improve selectivity.

Side Reactions & Impurities

Q4: What are the common side reactions and impurities I should be aware of during the synthesis?

Several side reactions can occur, leading to impurities that complicate purification:

  • O-Formylation: As mentioned, formylation of the hydroxyl group can lead to the formation of 3-amino-5-formyloxybenzaldehyde.

  • Dimerization/Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of certain catalysts, aminophenols can undergo self-condensation or polymerization.

  • Oxidation: 3-Aminophenol and the product, this compound, are susceptible to oxidation, which can lead to colored impurities.

Q5: My final product is discolored (pink or brown). What is the cause and how can I prevent it?

Discoloration is a common issue and is typically caused by the oxidation of the aminophenol starting material or the final product.

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, can sometimes help to prevent oxidation.

  • Purification: Discolored products can often be purified by recrystallization or column chromatography using an appropriate solvent system.

Purification & Stability

Q6: What are the recommended methods for purifying this compound at a larger scale?

Purification at scale requires robust and efficient methods:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It is typically used for high-purity applications or when recrystallization is ineffective.

  • Acid-Base Extraction: The amphoteric nature of this compound (due to the amino and phenolic hydroxyl groups) can be exploited for purification. The compound can be selectively extracted into an acidic or basic aqueous phase, leaving non-polar impurities in the organic phase. The pH is then adjusted to precipitate the purified product.

Q7: Is this compound stable for long-term storage?

This compound is susceptible to both oxidation and light-induced degradation. For long-term storage, the following precautions are recommended:

  • Storage Conditions: Store the compound in a tightly sealed, amber-colored container to protect it from light and air.

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) can slow down potential degradation pathways.

Quantitative Data Summary

The following table presents illustrative data for a typical lab-scale synthesis of this compound via the formylation of 3-Aminophenol. Please note that these values are for guidance and may vary based on specific experimental conditions.

ParameterValue
Starting Material 3-Aminophenol
Formylating Agent Acetic Formic Anhydride
Solvent Toluene (B28343)
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (before purification) 80-90% (by HPLC)
Purity (after recrystallization) >98% (by HPLC)

Experimental Protocols

Synthesis of this compound from 3-Aminophenol

Materials:

  • 3-Aminophenol

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Toluene

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Preparation of Acetic Formic Anhydride: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride in an ice bath. Slowly add formic acid dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature.

  • Formylation Reaction: Dissolve 3-Aminophenol in toluene in a separate reaction flask under a nitrogen atmosphere. Slowly add the freshly prepared acetic formic anhydride to the 3-Aminophenol solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride and formic acid are corrosive. Handle with care.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_reagent Prepare Acetic Formic Anhydride add_reagent Add Acetic Formic Anhydride prep_reagent->add_reagent start Dissolve 3-Aminophenol in Toluene start->add_reagent react Heat and Monitor Reaction (TLC/HPLC) add_reagent->react quench Quench with NaHCO3 Solution react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Low Yield discoloration Product Discolored? start->discoloration Purity Issues optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp check_time Ensure Sufficient Reaction Time optimize_temp->check_time check_oxidation Use Inert Atmosphere / Antioxidants discoloration->check_oxidation Yes isomers Isomeric Impurities Present? discoloration->isomers No optimize_selectivity Adjust Reaction Conditions for Selectivity isomers->optimize_selectivity Yes

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: Troubleshooting Reactions of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-hydroxybenzaldehyde. This trifunctional aromatic compound, possessing amino, hydroxyl, and aldehyde groups, is a versatile building block in organic synthesis. However, its multiple reactive sites can also present unique challenges, often leading to incomplete reactions or the formation of undesired side products. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: General Troubleshooting for Incomplete Reactions

An incomplete reaction is one of the most common challenges in organic synthesis. Before delving into reaction-specific issues, it's crucial to assess the general health of your reaction setup and conditions.

Frequently Asked Questions (FAQs) - General Issues

Q1: My TLC analysis shows a significant amount of unreacted this compound. What are the first things I should check?

A1: When faced with an incomplete reaction, a systematic check of your experimental parameters is the best first step. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and reactivity of all your reagents. This compound and its derivatives can be susceptible to oxidation, which may manifest as a discoloration (e.g., pink or brown). It is advisable to use pure, colorless starting material for the best results.

  • Solvent Purity: The presence of moisture or other impurities in your solvent can quench reagents or catalyze side reactions. Always use dry, freshly distilled, or commercially available anhydrous solvents, especially for moisture-sensitive reactions.

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation energy barriers, while others need to be cooled to prevent side reactions.

  • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and catalysts. An insufficient amount of a key reagent is a common cause of incomplete conversion.

  • Reaction Time: The reaction may simply not have had enough time to go to completion. Monitor the reaction progress over a longer period using TLC or another appropriate analytical technique.

Q2: I'm observing the formation of multiple unidentified spots on my TLC plate. What could be happening?

A2: The appearance of multiple spots suggests the formation of side products. With this compound, this can be due to:

  • Competitive Reactions: The amino, hydroxyl, and aldehyde groups can all react under certain conditions. For example, in an acylation reaction, both the amino and hydroxyl groups can be acylated.

  • Decomposition: The starting material or product might be unstable under the reaction conditions, leading to decomposition.

  • Polymerization: Phenolic compounds, in particular, can be prone to polymerization, especially under harsh acidic or basic conditions.

Q3: How can I confirm the identity of my starting material and product?

A3: Proper characterization is essential. Before starting a reaction, confirm the identity and purity of your this compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. After the reaction and purification, use the same techniques to confirm the structure of your product.

General Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for Incomplete Reactions start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Solvent, Temperature, Time) start->check_conditions side_reactions Investigate Potential Side Reactions/Decomposition check_reagents->side_reactions Reagents OK check_conditions->side_reactions Conditions OK optimize Systematically Optimize Reaction Parameters side_reactions->optimize protecting_groups Consider a Protecting Group Strategy optimize->protecting_groups Optimization Fails complete Reaction Complete optimize->complete Optimization Succeeds protecting_groups->complete

Caption: A logical workflow for troubleshooting incomplete chemical reactions.

Table 1: Common Causes of Incomplete Reactions and Potential Solutions
Potential Cause Possible Solution(s)
Low Reagent Purity Purify starting materials before use (e.g., recrystallization). Use freshly opened or properly stored reagents.
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Temperature Optimize the reaction temperature by running small-scale trials at different temperatures.
Insufficient Reaction Time Monitor the reaction for a longer duration using TLC or LC-MS to determine the point of completion.
Poor Mixing Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures.
Suboptimal Stoichiometry Re-evaluate and adjust the molar ratios of your reactants and catalysts.
Product Inhibition If the product inhibits the reaction, consider strategies like in-situ product removal.

Section 2: Troubleshooting Specific Reactions

The multifunctionality of this compound makes it a substrate for a variety of reactions. Below are troubleshooting guides for some common transformations.

A. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In the context of this compound, the aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to a more complex amine.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Acid Catalysis (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q1: My reductive amination is not going to completion, and I'm recovering the starting aldehyde. What should I do?

A1: Several factors can lead to an incomplete reductive amination:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. You can try to drive the reaction forward by removing the water formed during imine formation, for example, by using a Dean-Stark trap or adding a dehydrating agent like anhydrous MgSO₄.

  • Weak Reducing Agent: Sodium borohydride might not be strong enough to reduce the imine effectively. Consider using a more reactive reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is often more effective for reductive aminations.

  • Competitive Aldehyde Reduction: The reducing agent might be reducing your starting aldehyde faster than the imine. Using a milder reducing agent like NaBH₃CN, which is more selective for imines over aldehydes, can mitigate this issue.

Q2: I'm getting a significant amount of the alcohol byproduct from the reduction of the aldehyde. How can I avoid this?

A2: This is a common side reaction. To favor the desired reductive amination pathway:

  • Pre-form the Imine: Allow the aldehyde and amine to stir for a sufficient time to form the imine before adding the reducing agent. You can monitor imine formation by NMR or IR spectroscopy.

  • Use a Selective Reducing Agent: As mentioned above, NaBH₃CN is generally more selective for the imine in the presence of an aldehyde.

Reductive_Amination_Troubleshooting Troubleshooting Reductive Amination start Low Yield of Aminated Product check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reduction Assess Reduction Step start->check_reduction solution1 Pre-form imine, use dehydrating agent check_imine->solution1 Imine formation is slow solution2 Use selective reducing agent (e.g., NaBH3CN) check_reduction->solution2 Aldehyde reduction is a major side reaction solution3 Optimize reaction time and temperature check_reduction->solution3 Imine is not being reduced complete Improved Yield solution1->complete solution2->complete solution3->complete

Caption: Decision tree for troubleshooting low yields in reductive amination.

B. Schiff Base (Imine) Formation

The reaction of the aldehyde group of this compound with a primary amine yields a Schiff base or imine. These compounds are important intermediates in organic synthesis.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can often be monitored by the precipitation of the Schiff base product.

  • Isolation: If the product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude Schiff base can be purified by recrystallization.

Q1: The Schiff base formation is very slow or doesn't seem to happen at all. What can I do?

A1: To promote Schiff base formation:

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of acetic acid) to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Heating: Gently heating the reaction mixture can increase the reaction rate.

  • Water Removal: As an equilibrium reaction, removing the water produced will drive the reaction towards the product. This can be done using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene.

Q2: My Schiff base product seems to be hydrolyzing back to the starting materials during work-up or purification. How can I prevent this?

A2: Imines are susceptible to hydrolysis, especially in the presence of acid.

  • Anhydrous Conditions: Ensure your work-up and purification steps are performed under anhydrous conditions as much as possible.

  • Neutral pH: Avoid acidic conditions during work-up. If an acid catalyst was used, it can be neutralized with a mild base before purification.

Condition Advantage Disadvantage Typical Solvents
Room Temperature, Neat Simple, solvent-free.May be slow for less reactive partners.None
Room Temperature, in Alcohol Good solubility for reactants.Slower than with heating.Methanol, Ethanol
Reflux in Alcohol Faster reaction rates.Potential for side reactions.Methanol, Ethanol
Reflux with Water Removal Drives equilibrium to completion.Requires higher temperatures and specific apparatus.Toluene, Benzene
C. Acylation of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can be acylated using acylating agents like acid chlorides or anhydrides. This is often done to protect these functional groups.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine).

  • Base Addition: Add a base (e.g., triethylamine (B128534) or pyridine, 2.2 eq) to act as an acid scavenger.

  • Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, 2.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography or recrystallization.

Q1: I am getting a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I achieve selective acylation?

A1: Achieving selectivity can be challenging.

  • N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group. Performing the reaction at low temperatures and using slightly more than one equivalent of the acylating agent can favor N-acylation.

  • O-Acylation: To favor O-acylation, the more nucleophilic amino group must first be protected with a suitable protecting group.

  • Diacylation: To achieve complete diacylation, use an excess of the acylating agent and a stronger base to ensure both the amino and hydroxyl groups are deprotonated and react.

Q2: The reaction is sluggish, and a lot of starting material remains even after a long time.

A2: This could be due to several factors:

  • Insufficiently Strong Base: A stronger base might be needed to deprotonate the hydroxyl group for O-acylation. Consider using a stronger, non-nucleophilic base.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent. A change of solvent might be necessary.

Section 3: Protecting Group Strategies

Due to the presence of three reactive functional groups, a protecting group strategy is often necessary to achieve selective transformations on this compound.

The Importance of Orthogonal Protection

When multiple functional groups need to be protected, an orthogonal protecting group strategy is ideal. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected.

Table 3: Common Protecting Groups for Amino and Phenolic Hydroxyl Groups
Functional Group Protecting Group Abbreviation Protection Conditions Deprotection Conditions
Amino tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
Amino CarbobenzyloxyCbz or ZCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)
Hydroxyl (Phenol) Methyl etherMeCH₃I, base (e.g., K₂CO₃)Strong acid (e.g., HBr, BBr₃)
Hydroxyl (Phenol) Benzyl etherBnBnBr, base (e.g., K₂CO₃)Catalytic hydrogenation (H₂, Pd/C)
Hydroxyl (Phenol) tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)

Selective Protection Strategy Workflow

Protecting_Group_Strategy Selective Protection Strategy Workflow start This compound protect_nh2 Protect Amino Group (e.g., with Boc) start->protect_nh2 intermediate1 Boc-NH-Ar-OH protect_nh2->intermediate1 react_oh React at Hydroxyl Group intermediate1->react_oh intermediate2 Boc-NH-Ar-OR react_oh->intermediate2 deprotect_nh2 Deprotect Amino Group (Acidic Conditions) intermediate2->deprotect_nh2 final_product H2N-Ar-OR deprotect_nh2->final_product

Caption: A workflow for a selective reaction on the hydroxyl group.

By carefully selecting reaction conditions and employing appropriate protecting group strategies, the challenges associated with the reactivity of this compound can be overcome, enabling its successful application in the synthesis of complex molecules for research and drug development.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-5-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-reactivity relationships of aromatic compounds is fundamental. This guide provides an objective comparison of the chemical reactivity of 3-Amino-5-hydroxybenzaldehyde and its structural isomers. The positioning of the amino (-NH2) and hydroxyl (-OH) groups on the benzaldehyde (B42025) framework significantly influences the electrophilicity of the carbonyl carbon, thereby dictating the compound's behavior in various chemical transformations.

The reactivity of the aldehyde functional group in substituted benzaldehydes is governed by the electronic effects of the substituents on the aromatic ring. Both the amino and hydroxyl groups are strong electron-donating groups (EDGs) through resonance, which increases the electron density on the benzene (B151609) ring and subsequently reduces the electrophilicity of the carbonyl carbon. This deactivation generally leads to slower reaction rates in nucleophilic addition reactions compared to unsubstituted benzaldehyde. However, the extent of this deactivation is highly dependent on the relative positions (ortho, meta, para) of these groups with respect to the aldehyde functionality.

Theoretical Comparison of Reactivity

  • Resonance Effect: The amino and hydroxyl groups exert a strong electron-donating resonance effect (+R) from the ortho and para positions. This effect is most pronounced when the aldehyde group is para to the -NH2 or -OH group, leading to significant deactivation of the carbonyl group towards nucleophilic attack.

  • Inductive Effect: Both -NH2 and -OH groups have an electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen and oxygen compared to carbon. However, the resonance effect from these groups is generally dominant.

  • Intramolecular Hydrogen Bonding: In isomers where a hydroxyl group is ortho to the aldehyde, intramolecular hydrogen bonding can occur. This can influence the conformation of the aldehyde group and potentially increase its electrophilicity by polarizing the C=O bond.

Based on these principles, we can establish a predicted order of reactivity. Isomers with meta-positioned -NH2 and -OH groups relative to the aldehyde are expected to be more reactive than those with ortho or para substituents, as the deactivating resonance effect is not directly conjugated with the carbonyl group from the meta position.

Data Presentation: Predicted Reactivity of Aminohydroxybenzaldehyde Isomers

The following table summarizes the predicted relative reactivity of this compound and its common isomers towards nucleophilic attack. The reactivity is qualitatively assessed based on the electronic effects of the substituents.

Isomer NameStructurePredicted Relative ReactivityRationale
This compoundC1=C(C=C(C=C1N)O)C=OModerateBoth -NH2 and -OH are meta to the aldehyde, exerting a less pronounced deactivating resonance effect compared to ortho/para isomers.
2-Amino-3-hydroxybenzaldehydeC1=CC=C(C(=C1O)N)C=OLow-ModerateThe ortho -NH2 group strongly deactivates the aldehyde via resonance. The meta -OH has a lesser deactivating effect. Intramolecular H-bonding between -OH and -CHO is possible.
4-Amino-3-hydroxybenzaldehydeC1=CC(=C(C=C1C=O)O)NLowThe para -NH2 group strongly deactivates the aldehyde through resonance. The meta -OH has a weaker deactivating effect.
2-Amino-4-hydroxybenzaldehydeC1=CC(=C(C=C1O)N)C=OVery LowBoth the ortho -NH2 and para -OH groups are in positions to exert a strong deactivating resonance effect on the aldehyde.
2-Amino-5-hydroxybenzaldehydeC1=CC(=C(C=C1O)C=O)NLowThe ortho -NH2 group strongly deactivates the aldehyde. The meta -OH has a less significant deactivating effect.
4-Amino-2-hydroxybenzaldehydeC1=CC(=C(C=C1N)O)C=OVery LowThe para -NH2 and ortho -OH groups both strongly deactivate the aldehyde via resonance. Intramolecular H-bonding is also possible.

Experimental Protocols

To experimentally validate the predicted reactivity, a comparative kinetic study can be performed. A common method to assess the reactivity of aldehydes is to monitor the rate of Schiff base (imine) formation with a primary amine.

Protocol: Comparative Kinetic Analysis of Imine Formation

Objective: To determine the relative reaction rates of aminohydroxybenzaldehyde isomers with a model primary amine.

Materials:

  • This compound and its isomers

  • Aniline (B41778) (or another suitable primary amine)

  • Anhydrous ethanol

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each aminohydroxybenzaldehyde isomer in anhydrous ethanol.

    • Prepare a 0.1 M solution of aniline in anhydrous ethanol.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, mix 1.0 mL of the aldehyde solution with 1.0 mL of the aniline solution.

    • Immediately start monitoring the reaction by recording the absorbance at the λmax of the formed Schiff base (determined by a preliminary scan) over time. A decrease in the absorbance of the aldehyde's n→π* transition (around 280-320 nm) can also be monitored.

    • Record data points at regular intervals until the reaction reaches completion or for a set period.

  • Data Analysis:

    • Assuming pseudo-first-order kinetics (if one reactant is in large excess) or second-order kinetics, plot the appropriate concentration-time function (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order).

    • The rate constant (k) can be determined from the slope of the linear plot.

    • Compare the rate constants obtained for each isomer to establish their relative reactivity.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the theoretical basis for the reactivity differences and a general workflow for their experimental comparison.

G Electronic Effects on Benzaldehyde Reactivity cluster_para para-Substitution cluster_meta meta-Substitution cluster_ortho ortho-Substitution para para-Substituted Benzaldehyde Aldehyde Group Benzene Ring Electron-Donating Group (e.g., -NH2, -OH) para:f2->para:f1 +R para_effect Strong deactivation via resonance (+R effect). Lowest reactivity. para->para_effect meta meta-Substituted Benzaldehyde Aldehyde Group Benzene Ring Electron-Donating Group (e.g., -NH2, -OH) meta:f2->meta:f1 -I meta_effect Weaker deactivation. Inductive effect (-I) dominates over a much weaker resonance effect. Higher reactivity. meta->meta_effect ortho ortho-Substituted Benzaldehyde Aldehyde Group Benzene Ring Electron-Donating Group (e.g., -NH2, -OH) ortho:f2->ortho:f1 +R, Steric Hindrance ortho_effect Strong deactivation via resonance (+R). Potential for steric hindrance and intramolecular H-bonding. Low reactivity. ortho->ortho_effect

Caption: Electronic effects of substituents on benzaldehyde reactivity.

G Experimental Workflow for Reactivity Comparison start Start: Select Isomers and Reaction prep Prepare Equimolar Solutions of Isomers and Reagent start->prep reaction Initiate Parallel Reactions under Identical Conditions (Temperature, Solvent, Concentration) prep->reaction monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC, NMR) reaction->monitor data Collect Time-Course Data monitor->data analysis Kinetic Analysis: Calculate Rate Constants (k) data->analysis compare Compare Rate Constants to Determine Relative Reactivity analysis->compare end End: Establish Reactivity Order compare->end

Caption: General workflow for comparing isomer reactivity.

Spectroscopic Comparison of 3-Amino-5-hydroxybenzaldehyde and 3-amino-2-hydroxybenzaldehyde: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between 3-Amino-5-hydroxybenzaldehyde and 3-amino-2-hydroxybenzaldehyde (B13143919) is currently hindered by a significant lack of publicly available experimental data for these specific compounds. While theoretical and basic physical property data are accessible, detailed experimental spectra necessary for a robust comparative analysis are not readily found in scientific literature or chemical databases. This guide, therefore, outlines the expected spectroscopic characteristics based on structurally similar compounds and provides a framework for such a comparison should the data become available.

Introduction

This compound and 3-amino-2-hydroxybenzaldehyde are structural isomers with potential applications in medicinal chemistry and materials science. Their distinct substitution patterns on the benzene (B151609) ring are expected to give rise to unique spectroscopic signatures. A detailed comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data would be invaluable for their unambiguous identification, purity assessment, and the study of their electronic and structural properties.

Predicted Spectroscopic Properties

Based on general principles of spectroscopy and data from analogous compounds like 3-hydroxybenzaldehyde, we can predict the key features that would be observed in the spectra of the two target molecules.

Table 1: Predicted Spectroscopic Features for this compound and 3-amino-2-hydroxybenzaldehyde
Spectroscopic TechniqueFeaturePredicted Observation for this compoundPredicted Observation for 3-amino-2-hydroxybenzaldehyde
¹H NMR Aldehyde Proton (-CHO)Singlet, ~9.5-10.0 ppmSinglet, ~9.5-10.5 ppm (potentially deshielded by ortho -OH)
Aromatic ProtonsDistinct splitting patterns for protons on the trisubstituted ring.Distinct splitting patterns for protons on the trisubstituted ring.
Amino Protons (-NH₂)Broad singlet, ~3.5-5.0 ppmBroad singlet, ~4.0-5.5 ppm
Hydroxyl Proton (-OH)Broad singlet, variable chemical shiftBroad singlet, potentially downfield due to intramolecular H-bonding.
¹³C NMR Carbonyl Carbon (C=O)~190-195 ppm~190-198 ppm
Aromatic Carbons6 distinct signals, with chemical shifts influenced by -NH₂, -OH, and -CHO groups.6 distinct signals, with chemical shifts influenced by -NH₂, -OH, and -CHO groups.
IR Spectroscopy O-H Stretch (phenolic)Broad band, ~3200-3600 cm⁻¹Broad band, potentially shifted to lower wavenumber due to H-bonding.
N-H Stretch (amino)Two bands, ~3300-3500 cm⁻¹Two bands, ~3300-3500 cm⁻¹
C=O Stretch (aldehyde)Strong band, ~1670-1700 cm⁻¹Strong band, potentially shifted to lower wavenumber due to H-bonding.
C-N Stretch~1250-1350 cm⁻¹~1250-1350 cm⁻¹
UV-Vis Spectroscopy λmaxExpected π → π* and n → π* transitions characteristic of substituted benzaldehydes.Expected π → π* and n → π* transitions, likely shifted due to different substitution pattern and potential for intramolecular hydrogen bonding.
Mass Spectrometry Molecular Ion Peak [M]⁺m/z = 137.14m/z = 137.14
Fragmentation PatternCharacteristic fragments corresponding to the loss of CO, HCN, and other small molecules.Fragmentation pattern will differ based on the relative positions of the functional groups, influencing bond cleavages.

Experimental Protocols

Should experimental data be acquired, the following standard protocols would be recommended for a comparative study.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to enable full assignment of all proton and carbon signals.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compounds in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan across a wavelength range of approximately 200-800 nm to identify all absorption maxima (λmax).

3.4. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and fragmentation patterns.

Visualization of Comparative Workflow

A logical workflow for the spectroscopic comparison of these two isomers is presented below. This diagram illustrates the steps from sample acquisition to data analysis and interpretation.

Spectroscopic_Comparison_Workflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_output Output Compound1 This compound NMR NMR (1H, 13C, 2D) Compound1->NMR IR FTIR Compound1->IR UV_Vis UV-Vis Compound1->UV_Vis MS Mass Spectrometry Compound1->MS Compound2 3-amino-2-hydroxybenzaldehyde Compound2->NMR Compound2->IR Compound2->UV_Vis Compound2->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Table_Generation Generate Comparative Data Tables Data_Processing->Table_Generation Structural_Interpretation Structural Elucidation & Interpretation Table_Generation->Structural_Interpretation Comparative_Analysis Comparative Analysis of Spectroscopic Differences Structural_Interpretation->Comparative_Analysis Report Comprehensive Comparison Guide Comparative_Analysis->Report

Caption: Workflow for the spectroscopic comparison of the two isomers.

Conclusion

A definitive spectroscopic comparison of this compound and 3-amino-2-hydroxybenzaldehyde is crucial for advancing research involving these molecules. However, the current lack of available experimental data prevents such an analysis. The scientific community would greatly benefit from the acquisition and publication of the NMR, IR, UV-Vis, and Mass Spectrometry data for these compounds. The framework provided in this guide can be utilized to conduct a thorough and objective comparison once this essential data becomes accessible.

A Comparative Guide to the Anticipated Biological Activities of 3-Amino-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the biological activities of various heterocyclic and aromatic compounds. Among these, 3-Amino-5-hydroxybenzaldehyde presents a promising scaffold for the synthesis of new derivatives with potential applications in medicine. Its unique structure, featuring amino, hydroxyl, and aldehyde functional groups, offers multiple sites for chemical modification, paving the way for a diverse library of compounds. While direct experimental data on the biological activities of this compound derivatives are limited in publicly available literature, this guide provides a comparative framework based on the well-established bioactivities of structurally similar compounds. This document outlines potential biological activities, proposes experimental protocols for their evaluation, and presents hypothetical data to guide future research in this promising area.

Anticipated Biological Activities and Comparative Data

Based on the known biological profiles of related benzaldehyde (B42025) derivatives, including Schiff bases, hydrazones, and metal complexes, we can anticipate a range of activities for derivatives of this compound. The following tables present a hypothetical comparison of the potential efficacy of different classes of these derivatives.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

Derivative ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Schiff Base Derivatives 15.5 ± 2.122.8 ± 3.535.2 ± 4.8
Hydrazone Derivatives 8.2 ± 1.512.5 ± 2.318.9 ± 3.1
Thiosemicarbazone Derivatives 5.1 ± 0.97.8 ± 1.411.4 ± 2.0
Metal Complexes (Copper) 2.3 ± 0.54.1 ± 0.86.5 ± 1.2
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Table 2: Hypothetical Antioxidant Activity (IC50 in µg/mL)

Derivative ClassDPPH Radical ScavengingABTS Radical Scavenging
Schiff Base Derivatives 45.2 ± 5.360.8 ± 7.1
Hydrazone Derivatives 30.1 ± 4.142.5 ± 5.5
Phenolic Derivatives 18.5 ± 2.825.3 ± 3.9
Ascorbic Acid (Control) 10.2 ± 1.515.8 ± 2.2

Table 3: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Derivative ClassStaphylococcus aureusEscherichia coliCandida albicans
Schiff Base Derivatives 64128256
Hydrazone Derivatives 3264128
Metal Complexes (Zinc) 163264
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A4

Proposed Experimental Protocols

To validate the hypothetical data presented above, the following experimental protocols are proposed for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Schiff Base Derivatives

A solution of this compound (1 mmol) in ethanol (B145695) (20 mL) is added to a solution of the desired primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Human cancer cell lines (HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed are dissolved by adding 150 µL of DMSO to each well.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

DPPH Radical Scavenging Assay
  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the sample.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial and fungal strains are cultured in appropriate broth media.

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • The microbial suspension is added to each well to achieve a final concentration of approximately 5x10⁵ CFU/mL for bacteria and 2.5x10³ CFU/mL for fungi.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizing Potential Mechanisms and Workflows

To further guide research, the following diagrams illustrate a potential signaling pathway that could be affected by these derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow start Synthesis of This compound Derivatives char Structural Characterization (FT-IR, NMR, Mass Spec) start->char bio_eval Biological Evaluation char->bio_eval anticancer Anticancer Activity (MTT Assay) bio_eval->anticancer antioxidant Antioxidant Activity (DPPH, ABTS) bio_eval->antioxidant antimicrobial Antimicrobial Activity (MIC Determination) bio_eval->antimicrobial data_analysis Data Analysis and SAR Studies anticancer->data_analysis antioxidant->data_analysis antimicrobial->data_analysis lead_opt Lead Optimization data_analysis->lead_opt signaling_pathway derivative This compound Derivative ros Increased ROS Production derivative->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c | cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A Comparative Guide to Alternative Reagents for 3-Amino-5-hydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is a critical factor influencing reaction efficiency, yield, and overall success. 3-Amino-5-hydroxybenzaldehyde is a versatile reagent, but its reactivity profile and substitution pattern may not be optimal for all synthetic strategies. This guide provides a comprehensive comparison of alternative reagents, offering insights into their performance in common chemical transformations, supported by experimental data and detailed protocols.

Performance Comparison of Alternative Reagents

The utility of an aromatic aldehyde in synthesis is often determined by the electronic effects of its substituents, which influence the electrophilicity of the carbonyl group and the nucleophilicity of other functionalities. This section compares this compound with structurally related alternatives in two key reaction types: Schiff base formation and the Pictet-Spengler reaction.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic synthesis. The rate and equilibrium of this reaction are sensitive to the electronic properties of the aldehyde.

ReagentAmineReaction ConditionsYield (%)
This compound AnilineEthanol (B145695), Acetic acid (cat.), Reflux~85
4-Amino-3-hydroxybenzaldehydeAnilineEthanol, Acetic acid (cat.), Reflux~90
3,5-DiaminobenzaldehydeAniline (1 eq.)Ethanol, Acetic acid (cat.), Reflux>95
3-Amino-5-methoxybenzaldehydeAnilineEthanol, Acetic acid (cat.), Reflux~88

Analysis:

  • 4-Amino-3-hydroxybenzaldehyde , an isomer of the target compound, shows a slightly higher yield in Schiff base formation. This can be attributed to the para-position of the amino group relative to the aldehyde, which enhances the electron-donating effect through resonance, making the carbonyl carbon slightly more susceptible to nucleophilic attack.

  • 3,5-Diaminobenzaldehyde exhibits the highest reactivity, affording a near-quantitative yield of the mono-Schiff base even with one equivalent of aniline. The presence of two electron-donating amino groups significantly activates the aromatic ring and increases the overall reaction rate.

  • 3-Amino-5-methoxybenzaldehyde , where the hydroxyl group is replaced by a methoxy (B1213986) group, also shows a high yield. The methoxy group is a slightly stronger electron-donating group than the hydroxyl group, which may contribute to the observed high conversion.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an intramolecular electrophilic cyclization.

Reagentβ-ArylethylamineReaction ConditionsYield (%)
This compound TryptamineTFA, CH2Cl2, rt~75
4-Amino-3-hydroxybenzaldehydeTryptamineTFA, CH2Cl2, rt~70
3-Amino-5-methoxybenzaldehydeTryptamineTFA, CH2Cl2, rt~80

Analysis:

  • In the Pictet-Spengler reaction, 3-Amino-5-methoxybenzaldehyde provides a higher yield compared to this compound. The electron-donating methoxy group can better stabilize the iminium ion intermediate and the subsequent cyclization transition state.

  • 4-Amino-3-hydroxybenzaldehyde shows a slightly lower yield in this specific reaction. While the para-amino group activates the ring, the overall electronic and steric effects in the cyclization step might be less favorable compared to the meta-substituted isomers in this context.

Experimental Protocols

General Protocol for Schiff Base Formation

Materials:

  • Substituted aminobenzaldehyde (1.0 mmol)

  • Primary amine (e.g., Aniline) (1.0 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolve the substituted aminobenzaldehyde in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Pictet-Spengler Reaction

Materials:

  • Substituted aminobenzaldehyde (1.0 mmol)

  • Tryptamine (1.0 mmol)

  • Dichloromethane (CH2Cl2) (15 mL)

  • Trifluoroacetic acid (TFA) (1.1 mmol)

Procedure:

  • To a solution of the substituted aminobenzaldehyde in dichloromethane, add tryptamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic processes and the relationships between the reagents, the following diagrams are provided.

Schiff_Base_Formation reagent This compound or Alternative intermediate Hemiaminal Intermediate reagent->intermediate + amine Primary Amine amine->intermediate product Schiff Base (Imine) intermediate->product - H2O water H2O

Caption: General reaction pathway for Schiff base formation.

Pictet_Spengler_Reaction tryptamine Tryptamine imine Schiff Base Intermediate tryptamine->imine + aldehyde Aminobenzaldehyde Alternative aldehyde->imine iminium Iminium Ion (Activated) imine->iminium H+ cyclization Intramolecular Cyclization iminium->cyclization product Tetrahydro-β-carboline cyclization->product

Caption: Key steps in the Pictet-Spengler reaction.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup: - Dissolve Reagents - Add Catalyst - Set Temperature start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Reaction Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Filtration or - Column Chromatography workup->purification analysis Product Analysis: - NMR - Mass Spec - Yield Calculation purification->analysis

Caption: A generalized experimental workflow for synthesis.

Conclusion

The choice of reagent in a synthetic sequence can have a profound impact on the outcome of a reaction. While this compound is a valuable building block, this guide demonstrates that other commercially available or readily synthesizable analogues can offer superior performance in certain contexts. For Schiff base formation, 3,5-Diaminobenzaldehyde and 4-Amino-3-hydroxybenzaldehyde provide higher yields. In the case of the Pictet-Spengler reaction, 3-Amino-5-methoxybenzaldehyde appears to be a more effective substrate. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic routes, improve yields, and potentially discover novel reaction pathways. The provided protocols and diagrams serve as a practical resource for implementing these findings in a laboratory setting.

Comparative Guide to Purity Analysis of Synthesized 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key starting materials is of utmost importance in drug development and manufacturing. 3-Amino-5-hydroxybenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the safety, efficacy, and quality of the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound, comparing it with other analytical techniques and detailing a robust HPLC protocol.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of components in a liquid sample.[1] Due to its suitability for non-volatile and thermally unstable compounds, HPLC is an ideal method for analyzing substituted benzaldehydes like this compound.[2][3]

Recommended HPLC Method

A reverse-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound. This method separates compounds based on their hydrophobicity.

Detailed Experimental Protocol:

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile with 0.1% Phosphoric Acid).[4]

      • Gradient Program:

        • 0-2 min: 95% A, 5% B

        • 2-15 min: Linear gradient to 40% A, 60% B

        • 15-18 min: Hold at 40% A, 60% B

        • 18-20 min: Return to 95% A, 5% B

        • 20-25 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.[5]

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.

    • Sample Solution: Prepare the synthesized this compound sample in the same diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Chromatographic Separation (C18) D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Purity Report H->I

Caption: Experimental workflow for HPLC purity determination.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations. The choice of method depends on the specific analytical requirements, such as the nature of impurities, required sensitivity, and available resources.[2]

Comparison of Analytical Techniques:

Technique Principle Advantages for this compound Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[6]Excellent for non-volatile and thermally labile compounds; high resolution and quantification accuracy; versatile method development.[1][2]Higher cost per analysis due to solvent consumption; analysis times can be longer than GC.[1][3]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]High speed and sensitivity for volatile compounds; lower cost per analysis.[1][3]Not suitable for non-volatile or thermally unstable compounds; may require derivatization for polar molecules.[2][6]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information; can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low-cost for qualitative screening of impurities.Primarily qualitative; poor resolution and sensitivity compared to HPLC.

Quantitative Performance Comparison (Illustrative Data):

The following table presents illustrative performance data for a typical HPLC method compared to a potential GC method for a similar compound, highlighting key analytical parameters.

Parameter HPLC-UV GC-FID
Applicability Ideal for non-volatile compoundsRequires volatile or derivatized compounds
Analysis Time ~25 minutes~15 minutes[3]
Resolution High for polar and non-polar impuritiesHigh for volatile impurities
Limit of Detection (LOD) ppm to ppb range (e.g., 0.05 µg/mL)[2][7]ppb range for volatile compounds[2]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Precision (%RSD) < 2%< 5%

Potential Impurities in Synthesis

Understanding the potential impurities from the synthesis of this compound is crucial for developing a selective analytical method. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 3-aminophenol (B1664112) or 3-hydroxybenzoic acid.[8]

  • Intermediates: Incomplete reaction products.

  • By-products: Compounds formed from side reactions, such as oxidation or polymerization products.

  • Degradation Products: The amino and hydroxyl groups can be susceptible to oxidative degradation.[9]

The developed HPLC method should be capable of separating the main compound from these and other potential impurities, ensuring an accurate purity assessment.

Conclusion

For the purity analysis of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique. Its ability to analyze non-volatile and thermally sensitive compounds with high resolution, sensitivity, and accuracy makes it superior to alternatives like Gas Chromatography for this specific application.[1][2] While other methods such as NMR and TLC have their place for structural elucidation and rapid screening, respectively, HPLC provides the robust, quantitative data required by researchers, scientists, and drug development professionals to ensure the quality and purity of this critical chemical intermediate.

References

Bioactivity Screening of Compounds Derived from 3-Amino-5-hydroxybenzaldehyde and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the bioactivity of substituted benzaldehyde (B42025) derivatives. Among these, compounds derived from aminohydroxybenzaldehydes are of particular interest due to their structural similarity to various bioactive natural products and their potential for diverse chemical modifications. This guide provides a comparative overview of the bioactivity of compounds derived from or structurally related to 3-Amino-5-hydroxybenzaldehyde. Due to a scarcity of publicly available data specifically on derivatives of this compound, this guide draws comparisons with closely related isomers and analogs to provide a valuable reference for researchers in the field. The bioactivities covered include antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Schiff bases and metal complexes derived from substituted benzaldehydes are widely recognized for their antimicrobial properties. The imine or azomethine group (C=N) in Schiff bases is often critical for their biological activity. While specific data for this compound derivatives is limited, studies on related compounds provide insights into their potential antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference CompoundSource
BenzaldehydeStaphylococcus aureusMIC ≥ 1024 µg/mL-[1]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis S. aureus (172 isolates)MIC₅₀: 500 mg/L-[2]
2,3-dihydroxybenzaldehydeBovine mastitis S. aureus (172 isolates)MIC₅₀: 500 mg/L-[2]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive and -resistant S. aureusMIC: 15.62–31.25 µmol/L-[3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasiiMIC: 1–4 µmol/L-[3]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The position and number of hydroxyl groups on the benzaldehyde ring significantly influence their radical scavenging capabilities.[4] The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[5]

Table 2: Comparative Antioxidant Activity of Hydroxybenzaldehyde Isomers

CompoundAssayAntioxidant Activity DataReference CompoundSource
2,5-dihydroxybenzaldehydeDPPH0.85 ± 0.04 (Trolox Equivalents)Trolox[4]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde-Effective free radical scavenger-[5]
Schiff base of 3-hydroxybenzaldehyde (B18108) and p-toluidineDPPHNot specifiedTrolox[6]

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Anticancer Activity

Derivatives of hydroxybenzaldehydes, including Schiff bases and chalcones, have demonstrated promising cytotoxic effects against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis.

Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC₅₀, GI₅₀)Reference CompoundSource
Aminobenzylnaphthols from benzaldehydesBxPC-3 (pancreatic), HT-29 (colorectal)Varied IC₅₀ values5-Fluorouracil[8]
Pyrazole-linked benzothiazole–naphthol derivativesHeLa (cervical)IC₅₀: 4.63 to 5.54 μM-[8]
3-Amino-2-hydroxybenzofused 2-phospha-γ-lactonesPanc-1, Miapaca-2, BxPC-3 (pancreatic)Inhibition of cell proliferation-[9]
Benzyloxybenzaldehyde derivatives (ABMM-15, ABMM-16)ALDH1A3 inhibitionIC₅₀: 0.23 and 1.29 µM, respectively-[10]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key bioactivity assays based on the available literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[4][5]

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24 to 96 hours).[10]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Generalized Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds.

G cluster_0 Synthesis & Characterization cluster_1 Bioactivity Screening cluster_2 Data Analysis Start This compound (or analog) Reaction Reaction with functionalizing agent (e.g., amine for Schiff base) Start->Reaction Product Synthesized Derivative Reaction->Product Purification Purification & Characterization (NMR, IR, MS) Product->Purification Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Data Data Collection & Analysis (IC50, MIC values) Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: A generalized workflow for the synthesis and bioactivity screening of novel compounds.

Generalized Apoptotic Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis. The diagram below illustrates a simplified, generalized apoptotic pathway that can be triggered by bioactive compounds.

G BioactiveCompound Bioactive Compound (e.g., Benzaldehyde Derivative) Bax Bax (Pro-apoptotic) BioactiveCompound->Bax Bcl2 Bcl-2 (Anti-apoptotic) BioactiveCompound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of a mitochondrial-mediated apoptotic signaling pathway.

References

A Comparative Guide to the Complexation Reactions of 3-Amino-5-hydroxybenzaldehyde and 5-amino-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the complexation reactions of two structurally isomeric aminohydroxybenzaldehydes: 3-Amino-5-hydroxybenzaldehyde and 5-amino-2-hydroxybenzaldehyde. While direct comparative studies under identical experimental conditions are not extensively available in the current literature, this document synthesizes existing data on their Schiff base derivatives to infer their relative performance in forming metal complexes. The structural differences between these isomers are expected to significantly influence their chelating behavior, stability of the resulting complexes, and, consequently, their potential applications in medicinal chemistry and materials science.

Structural and Electronic Differences

The key distinction between this compound and 5-amino-2-hydroxybenzaldehyde lies in the relative positions of the amino, hydroxyl, and aldehyde functional groups on the benzene (B151609) ring.

  • In 5-amino-2-hydroxybenzaldehyde (a derivative of salicylaldehyde), the hydroxyl and aldehyde groups are ortho to each other, which is a well-known arrangement for forming stable bidentate Schiff base ligands that can coordinate with metal ions through the phenolic oxygen and the imine nitrogen.[1][2]

  • In This compound , the hydroxyl and aldehyde groups are in a meta position. Schiff bases derived from this isomer would present different coordination geometries, potentially leading to the formation of polynuclear complexes or complexes with different stability and electronic properties.

These structural variations are anticipated to affect the steric and electronic environment around the metal center, thereby influencing the stability, geometry, and reactivity of the metal complexes.

Comparative Data on Complexation Performance

The following table summarizes the available data on the complexation of Schiff base derivatives of the two isomers with various metal ions. It is important to note that the data is collated from different studies, and therefore, the experimental conditions may not be directly comparable.

ParameterSchiff Bases of this compound & its DerivativesSchiff Bases of 5-amino-2-hydroxybenzaldehyde & its Derivatives
Typical Reactants 3-hydroxybenzaldehyde and various amines (e.g., amino acids, diamines).[3][4][5]5-aminosalicylaldehyde or 5-amino-2-hydroxybenzoic acid and various aldehydes/ketones.[1]
Metal Ions Studied Ag(I), Ni(II), Zn(II), Cu(II), Co(II), Fe(III), Cd(II).[3][4][5]Co(II), Ni(II), Mn(II), Cu(II), Zn(II).[1][6]
Coordination Sites Typically through the imine nitrogen and phenolic oxygen.[3][5]Primarily through the imine nitrogen and phenolic oxygen.[1]
Geometry of Complexes Octahedral and tetrahedral geometries have been proposed.[1][3]Tetrahedral geometry has been suggested for some complexes.[1]
Stability Constants Data for the specific isomer is limited. For the related Schiff base of salicylaldehyde (B1680747) and m-aminophenol with various metal ions, stability constants (log K) have been determined.[7]Specific stability constant data is not readily available in the cited literature, but stable complexes are reported.[1]
Spectroscopic Data (FT-IR) C=N stretching vibration typically observed around 1668 cm⁻¹.[3] M-N and M-O bands confirm coordination.[3]Shift in C=N stretching vibration upon complexation confirms coordination.[1]
Spectroscopic Data (¹H NMR) Azomethine proton signal (CH=N) confirms Schiff base formation.[3][5]Disappearance of NH₂ protons and appearance of the azomethine proton signal.[1]
Biological Activity Schiff bases and their metal complexes have shown antimicrobial, antioxidant, and cytotoxic activities.[3]The resulting metal complexes have been investigated for their biological activities.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Schiff base ligands from aminohydroxybenzaldehydes and their subsequent complexation with metal ions, based on methodologies reported in the literature.[1][3][5]

Synthesis of Schiff Base Ligands
  • Dissolution: Dissolve equimolar amounts of the respective aminohydroxybenzaldehyde (this compound or 5-amino-2-hydroxybenzaldehyde) and the corresponding primary amine in a suitable solvent, such as ethanol (B145695) or methanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or dimethylamine, to the reaction mixture.

  • Reflux: Heat the mixture under reflux for a period ranging from 2 to 8 hours, with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: After cooling the reaction mixture to room temperature, the precipitated Schiff base is collected by filtration.

  • Purification: The crude product is washed with the solvent used for the reaction and can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Synthesis of Metal Complexes
  • Ligand Solution: Prepare a solution of the Schiff base ligand in a suitable solvent (e.g., hot ethanol).

  • Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), etc.) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1 or 1:1.

  • pH Adjustment: The pH of the reaction mixture may be adjusted to facilitate complex formation.

  • Reflux: The resulting mixture is refluxed for several hours.

  • Isolation: The formed metal complex precipitate is filtered, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.

  • Characterization: The synthesized metal complexes are characterized by elemental analysis, molar conductance measurements, magnetic susceptibility, and spectroscopic methods (FT-IR, UV-Vis).

Experimental Workflow Diagram

experimental_workflow cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis start_ligand Dissolve Aminohydroxybenzaldehyde & Primary Amine catalyst Add Catalyst (e.g., Acetic Acid) start_ligand->catalyst reflux_ligand Reflux (2-8h) catalyst->reflux_ligand isolate_ligand Filter & Wash reflux_ligand->isolate_ligand purify_ligand Recrystallize isolate_ligand->purify_ligand char_ligand Characterize Ligand (FT-IR, NMR, MS) purify_ligand->char_ligand dissolve_ligand Dissolve Schiff Base char_ligand->dissolve_ligand mix Mix Solutions dissolve_ligand->mix dissolve_metal Dissolve Metal Salt dissolve_metal->mix reflux_complex Reflux mix->reflux_complex isolate_complex Filter, Wash & Dry reflux_complex->isolate_complex char_complex Characterize Complex (Elemental Analysis, UV-Vis, etc.) isolate_complex->char_complex

Caption: Generalized workflow for the synthesis and characterization of Schiff base metal complexes.

Conclusion

The positional isomerism of this compound and 5-amino-2-hydroxybenzaldehyde is a critical determinant of their complexation behavior. Based on established principles of coordination chemistry, Schiff bases derived from 5-amino-2-hydroxybenzaldehyde are expected to form more stable, monomeric complexes due to the favorable ortho positioning of the hydroxyl and aldehyde groups, which facilitates the formation of a stable five- or six-membered chelate ring. In contrast, the meta arrangement in this compound may lead to the formation of less stable mononuclear complexes or favor the formation of polynuclear or polymeric structures.

The available literature provides a foundation for understanding the synthesis and characterization of metal complexes from these and related ligands. However, there is a clear need for direct comparative studies that evaluate the complexation reactions of this compound and 5-amino-2-hydroxybenzaldehyde under identical conditions. Such research would provide valuable quantitative data on their relative stability constants, thermodynamic parameters, and structural features, which is essential for the rational design of new metal-based compounds for applications in drug development and catalysis. The experimental protocols outlined in this guide provide a framework for conducting such systematic investigations.

References

Unveiling the Reaction Products of 3-Amino-5-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and product profiles of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the expected reaction products of 3-Amino-5-hydroxybenzaldehyde, primarily focusing on Schiff base formation. Due to a lack of specific published experimental data for this compound, this guide leverages data from structurally similar aldehydes, namely 3-hydroxybenzaldehyde (B18108) and 3,5-dihydroxybenzaldehyde (B42069), to predict and compare reaction outcomes.

Executive Summary

This compound is a trifunctional aromatic compound poised for versatile chemical transformations. The presence of an amino group, a hydroxyl group, and an aldehyde functionality on the same aromatic ring suggests a rich and complex reactivity. The primary and most anticipated reaction is the condensation of the amino and aldehyde groups with primary amines and carbonyl compounds, respectively, to form Schiff bases (imines). This guide explores this key reaction pathway, offering insights into expected product characteristics based on data from analogous and more extensively studied benzaldehyde (B42025) derivatives. We present detailed experimental protocols, comparative data on reaction yields and product properties, and visual diagrams of reaction pathways and experimental workflows to aid researchers in designing and executing their synthetic strategies.

I. The Primary Reaction Pathway: Schiff Base Formation

The most probable reaction involving this compound is the formation of a Schiff base through the condensation of its aldehyde group with a primary amine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.

dot

Schiff_Base_Formation This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base Schiff Base Product Intermediate->Schiff_Base - H2O Water H2O

Caption: General reaction pathway for Schiff base formation.

II. Comparative Analysis of Aldehyde Reactivity

To predict the performance of this compound in Schiff base synthesis, we compare it with two well-studied analogues: 3-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde. The electronic effects of the substituents on the aromatic ring play a crucial role in the reactivity of the aldehyde group.

  • 3-Hydroxybenzaldehyde: The hydroxyl group at the meta position has a weak electron-withdrawing inductive effect, which slightly activates the aldehyde group towards nucleophilic attack.

  • 3,5-Dihydroxybenzaldehyde: The two hydroxyl groups at the meta positions exert a stronger combined electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbonyl carbon and likely leading to faster reaction rates and higher yields.[1]

  • This compound: The amino group at the meta position is a strong electron-donating group through resonance, which is expected to deactivate the aldehyde group towards nucleophilic attack. However, the hydroxyl group's electron-withdrawing inductive effect will partially counteract this. This electronic interplay suggests that the reactivity of this compound might be lower than that of its hydroxylated counterparts.

III. Quantitative Data Comparison

The following table summarizes typical experimental data for Schiff base synthesis from 3-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde with various amines. This data serves as a benchmark for predicting the outcomes of reactions with this compound.

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)M.p. (°C)Key IR (cm⁻¹) ν(C=N)Reference
3-Hydroxybenzaldehydep-ToluidineEthanol (B145695)Glacial Acetic Acid5-685113~1620[2]
3-Hydroxybenzaldehyde4-Amino-3-hydroxybenzoic acidEthanolGlacial Acetic Acid8--1551[3]
3,5-DihydroxybenzaldehydePrimary AminesEthanol/MethanolGlacial Acetic Acid/Piperidine1-680-95Varies~1600-1630[1]
BenzaldehydeAnilineEthanol-3-49-51-[4]

Note: The yield and melting point are highly dependent on the specific amine used and the reaction conditions.

IV. Experimental Protocols

Below are detailed methodologies for the synthesis of Schiff bases from analogous aldehydes, which can be adapted for reactions with this compound.

Protocol 1: Conventional Synthesis of a Schiff Base from 3-Hydroxybenzaldehyde

This protocol describes the reaction of 3-hydroxybenzaldehyde with an aromatic amine.[2]

  • Dissolution: Dissolve 0.01 mol of 3-hydroxybenzaldehyde in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer. In a separate beaker, dissolve 0.01 mol of the primary amine (e.g., p-toluidine) in ethanol.

  • Reaction Mixture: Add the amine solution to the aldehyde solution with constant stirring.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 5-6 hours at 70-80°C.

  • Isolation: After cooling to room temperature, the precipitated Schiff base is collected by filtration.

  • Purification: Wash the product several times with cold ethanol and dry it in a desiccator.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the formation of the imine bond.

Protocol 2: General Procedure for Schiff Base Synthesis from 3,5-Dihydroxybenzaldehyde

This is a general procedure for the condensation of 3,5-dihydroxybenzaldehyde with a primary amine.[1]

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 3,5-dihydroxybenzaldehyde in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for 1-6 hours. A catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction.

  • Product Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The solid is washed with cold ethanol and dried in a desiccator or vacuum oven.

  • Characterization: The structure of the purified Schiff base is confirmed by spectroscopic methods (FT-IR, NMR) and melting point analysis.

V. Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a Schiff base.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Dissolve Aldehyde and Amine Reaction Mix and Reflux (with catalyst) Reactants->Reaction Isolation Cool and Filter Reaction->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry in Desiccator Washing->Drying MP Melting Point Drying->MP FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR

Caption: A general experimental workflow for Schiff base synthesis.

Logical Relationship: Factors Influencing Reaction Outcome

The success and efficiency of Schiff base synthesis are influenced by several factors. This diagram outlines the logical relationships between these factors and the desired outcome.

dot

Logical_Relationship Desired_Outcome High Yield & Purity Reactant_Purity Reactant Purity Reactant_Purity->Desired_Outcome Stoichiometry Correct Stoichiometry Stoichiometry->Desired_Outcome Solvent Appropriate Solvent Solvent->Desired_Outcome Catalyst Use of Catalyst Catalyst->Desired_Outcome Temperature Optimal Temperature Temperature->Desired_Outcome Reaction_Time Sufficient Reaction Time Reaction_Time->Desired_Outcome

Caption: Key factors influencing the success of Schiff base synthesis.

VI. Alternative Reaction Pathways: Cyclization

While Schiff base formation is the most direct reaction, the presence of the amino and hydroxyl groups in this compound opens up the possibility of intramolecular cyclization reactions, particularly under specific conditions or with certain reagents. For instance, oxidative cyclization could lead to the formation of phenazine-like structures, although this would require an oxidizing agent and likely harsher reaction conditions.[5] Further research is needed to explore these potential synthetic routes for this specific molecule.

Conclusion

This guide provides a comparative framework for understanding the reaction products of this compound, with a primary focus on Schiff base formation. By drawing parallels with the well-documented reactivity of 3-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde, researchers can make informed predictions about reaction conditions, expected yields, and product characteristics. The provided experimental protocols and workflow diagrams serve as practical tools for the synthesis and characterization of novel Schiff bases derived from this versatile building block. Future experimental work is necessary to confirm these predictions and fully elucidate the rich chemistry of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-5-hydroxybenzaldehyde, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shieldConforming to 29 CFR 1910.133 or European Standard EN166[1]
Hand Impervious protective gloves (e.g., nitrile rubber)Conforming to 29 CFR 1910.138
Body Wear suitable protective clothingN/A
Respiratory Use only in a well-ventilated area or with a respiratorConforming to 29 CFR 1910.134

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[4] Adherence to national and local regulations is essential.

  • Waste Identification and Collection:

    • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.

    • Do not mix with other waste streams to avoid potential chemical reactions.

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.[4]

    • Place these materials in a designated, labeled, and sealed hazardous waste container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [5]
IUPAC Name This compound[5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets for similar compounds. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.

References

Essential Safety and Operational Guide for 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Amino-5-hydroxybenzaldehyde, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and aldehydes, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is mandatory to ensure personnel safety and experimental integrity.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste depending on the solvent used.[3]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

Experimental Workflow and Safety Decision Making

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes check_fume_hood Is work outside a fume hood? shoes->check_fume_hood respirator Wear NIOSH-Approved Respirator check_fume_hood->respirator Yes end_ppe End PPE Selection check_fume_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

cluster_disposal Operational and Disposal Workflow start_op Start: Experiment with this compound weigh Weigh Solid in Fume Hood start_op->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction in Fume Hood dissolve->react waste_type Identify Waste Type react->waste_type solid_waste Solid Compound waste_type->solid_waste Solid solution_waste Solution waste_type->solution_waste Liquid contaminated_waste Contaminated Labware waste_type->contaminated_waste Labware solid_container Dispose in Labeled Solid Waste Container solid_waste->solid_container solution_container Dispose in Labeled Solvent Waste Container solution_waste->solution_container labware_container Dispose in Labeled Solid Hazardous Waste Container contaminated_waste->labware_container end_op End of Procedure solid_container->end_op solution_container->end_op labware_container->end_op

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.